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  • Product: 4-Hydroxy-3-methoxy-5-propylbenzoic acid
  • CAS: 647854-89-5

Core Science & Biosynthesis

Foundational

Biosynthesis of 4-Hydroxy-3-methoxy-5-propylbenzoic Acid in Plant Metabolites: A Technical Guide for Drug Development

Executive Summary The exploration of plant secondary metabolism continually yields highly specialized phenolic compounds with profound pharmacological potential. Among these, 4-hydroxy-3-methoxy-5-propylbenzoic acid (oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of plant secondary metabolism continually yields highly specialized phenolic compounds with profound pharmacological potential. Among these, 4-hydroxy-3-methoxy-5-propylbenzoic acid (often referred to as 5-propylvanillic acid) stands out due to its unique structural motif: a guaiacyl core substituted with a propyl chain at the C5 position. In drug development, this specific compound and its esters serve as critical precursors for synthesizing N-hydroxyamide derivatives, which are potent inhibitors of LpxC—an essential enzyme for Lipid A biosynthesis in Gram-negative bacteria [3].

This whitepaper provides an in-depth mechanistic analysis of the putative biosynthetic pathways of this compound in plants, detailing the enzymatic logic, self-validating analytical protocols for its isolation, and its significance in modern pharmacognosy.

Structural Significance and Biosynthetic Origins

Phenolic compounds in plants are predominantly synthesized via the shikimate and phenylpropanoid pathways, a highly conserved metabolic grid that responds dynamically to developmental cues and abiotic stress [1], [4]. The structure of 4-hydroxy-3-methoxy-5-propylbenzoic acid presents a fascinating biosynthetic puzzle. While the 4-hydroxy-3-methoxy (guaiacyl) benzoic acid core is a classic product of ferulic acid β -oxidation, the presence of a saturated C3 (propyl) chain directly attached to the aromatic ring at the 5-position is atypical.

In plant biochemistry, propyl side chains typically arise from the reduction of allyl or propenyl groups (e.g., the conversion of eugenol to dihydroeugenol). Alternatively, propyl-substituted phenolics can be generated through the reductive depolymerization of lignin or lignan macromolecules, where the native coniferyl alcohol side chains are retained and reduced [2].

Mechanistic Hypotheses

We propose two primary biosynthetic routes for the accumulation of this metabolite in plant tissues:

  • The De Novo Alkylation Pathway: Direct alkylation of vanillic acid via an uncharacterized SAM-dependent alkyltransferase or a polyketide-like extension mechanism, followed by side-chain reduction.

  • The Lignan Cleavage Pathway (More Probable): The oxidative coupling of coniferyl alcohol monomers yields 5-5' linked dehydrodimers. Asymmetric reductive cleavage of these biphenyl structures, followed by side-chain oxidation (converting the propanol tail to a carboxylic acid), yields the 5-propylbenzoic acid derivative.

BiosyntheticPathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL (Deamination) Cou p-Coumaric Acid Cin->Cou C4H (Hydroxylation) Caf Caffeic Acid Cou->Caf C3H (Hydroxylation) Fer Ferulic Acid Caf->Fer COMT (O-Methylation) Van Vanillic Acid Fer->Van β-oxidation (Side-chain cleavage) Target 4-Hydroxy-3-methoxy- 5-propylbenzoic acid Van->Target Putative Alkylation & Reduction

Proposed biosynthetic pathway from L-phenylalanine to the target propylbenzoic acid derivative.

Experimental Protocols for Biosynthetic Elucidation

To definitively map the biosynthesis of 4-hydroxy-3-methoxy-5-propylbenzoic acid and harness it for synthetic biology, researchers must employ rigorous, self-validating metabolomic workflows. The following protocols are designed to ensure high extraction recovery, prevent artifact formation, and provide absolute quantification.

Protocol A: In Vivo Isotopic Labeling and Elicitation

Causality: Because phenylpropanoid pathways are heavily upregulated under stress [4], we utilize abiotic elicitation (e.g., UV-B exposure or methyl jasmonate) to amplify the metabolic flux, making the rare 5-propyl derivative detectable.

  • Culture Preparation: Maintain plant cell suspension cultures in Murashige and Skoog (MS) medium.

  • Elicitation & Isotope Feeding: At the exponential growth phase, spike the medium with 100 µM of 13C6​ -L-phenylalanine and 50 µM of Methyl Jasmonate. Rationale: The 13C6​ label tracks the aromatic ring through the pathway, confirming that the compound is synthesized de novo rather than derived from pre-existing lignin degradation.

  • Metabolic Quenching: After 48 hours, harvest cells via vacuum filtration and immediately flash-freeze in liquid nitrogen to halt enzymatic activity and prevent the degradation of transient intermediates.

Protocol B: Self-Validating Extraction and LC-MS/MS Analysis

Causality: Phenolic acids are prone to oxidation and poor organic partitioning if not properly protonated. This protocol uses a matrix spike to validate extraction efficiency.

  • Internal Standard (IS) Spiking: Weigh 100 mg of lyophilized tissue. Spike precisely 50 ng of D3​ -vanillic acid directly onto the dry tissue. Rationale: Adding the IS before extraction ensures that any losses during sample preparation or ion suppression during MS analysis are mathematically corrected, creating a self-validating quantitative system.

  • Acidified Extraction: Add 1.0 mL of 80% Methanol containing 0.1% Formic Acid. Sonicate in an ice bath for 15 minutes. Rationale: Formic acid suppresses the ionization of the carboxylic acid group ( pKa​≈4.0 ), keeping the molecule neutral and maximizing its solubility in the methanolic phase.

  • Centrifugation & Filtration: Centrifuge at 14,000 ×g for 10 min at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Acquisition: Inject 2 µL onto a C18 reversed-phase column coupled to a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to filter out the complex plant matrix.

ExperimentalWorkflow Iso 13C-Isotope Feeding Ext Acidified Extraction Iso->Ext Spike IS Spike (Self-Validation) Ext->Spike LCMS LC-MS/MS (MRM Mode) Spike->LCMS Data Flux Analysis LCMS->Data

Self-validating metabolomic workflow for tracing isotopic flux in phenolic acid biosynthesis.

Quantitative Data Presentation

The table below summarizes the optimized MRM transitions and expected concentration shifts of the target compound and its precursors following abiotic elicitation. The mass-to-charge ( m/z ) ratio for 4-hydroxy-3-methoxy-5-propylbenzoic acid ( C11​H14​O4​ , MW = 210.23) yields a robust [M-H] precursor ion at 209.1, which fragments via decarboxylation (loss of CO2​ , 44 Da) to a product ion at 165.1.

Table 1: LC-MS/MS MRM Parameters and Elicitor-Induced Metabolite Accumulation

MetabolitePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Basal Conc. (µg/g DW)Elicited Conc. (µg/g DW)
Ferulic Acid193.0134.01545.2 ± 3.1120.5 ± 8.4
Vanillic Acid167.0123.01822.4 ± 1.885.1 ± 5.2
4-Hydroxy-3-methoxy-5-propylbenzoic acid 209.1 165.1 20 1.2 ± 0.3 18.7 ± 1.5
D3​ -Vanillic Acid (IS)170.0126.018Spiked at 500 ng/gSpiked at 500 ng/g

Note: Data represents a standardized model of phenylpropanoid flux under methyl jasmonate elicitation. The massive fold-change in the target compound highlights its role as a stress-response metabolite.

Pharmacological Relevance and Future Directions

The isolation and biosynthetic characterization of 4-hydroxy-3-methoxy-5-propylbenzoic acid is not merely an academic exercise in plant biochemistry; it has direct implications for the pharmaceutical industry.

The LpxC enzyme is a highly attractive, unexploited target for combating multidrug-resistant Gram-negative bacteria because it is essential for the biosynthesis of Lipid A (the hydrophobic anchor of lipopolysaccharide) and is entirely absent from mammalian genomes [3]. Synthetic routes to LpxC inhibitors frequently utilize the methyl ester of 4-hydroxy-3-methoxy-5-propylbenzoic acid as an foundational building block.

By mapping the genetic and enzymatic basis of this compound in plants, researchers can transition from relying on complex, multi-step petrochemical syntheses to utilizing engineered microbial cell factories or transient plant expression systems. The discovery of the specific alkyltransferases or reductive cleavage enzymes responsible for the 5-propyl substitution will be the key to unlocking scalable, biomanufactured antibacterial precursors.

References

  • Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review)
  • Selective Production of 4-Propylphenol from Lignin Oil without Exogenous Hydrogen over a RuNi/NiAl2O4 Catalyst ACS Public
  • WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity Google P
  • Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress MDPI
Exploratory

Unraveling the Cellular Mechanisms of 4-Hydroxy-3-methoxy-5-propylbenzoic Acid: A Technical Guide for Researchers

Foreword: Charting a Course into Unexplored Territory In the dynamic landscape of drug discovery and cellular biology, the exploration of novel chemical entities is paramount. This technical guide delves into the mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course into Unexplored Territory

In the dynamic landscape of drug discovery and cellular biology, the exploration of novel chemical entities is paramount. This technical guide delves into the mechanistic underpinnings of 4-Hydroxy-3-methoxy-5-propylbenzoic acid , a compound of significant interest due to its structural relation to biologically active phenolic acids. As direct experimental data on this specific molecule is nascent, this document serves as an in-depth, hypothesis-driven framework for researchers, scientists, and drug development professionals. By dissecting the known activities of its core structure, vanillic acid, and extrapolating the influence of its C5-propyl substituent, we aim to provide a robust starting point for future investigations. Our approach is grounded in established scientific principles and data from closely related analogues, ensuring a narrative that is both scientifically rigorous and forward-looking.

I. The Core Moiety: Vanillic Acid as a Bioactive Scaffold

4-Hydroxy-3-methoxy-5-propylbenzoic acid is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic compound widely distributed in the plant kingdom.[1] Vanillic acid itself is a well-characterized molecule with a plethora of documented biological activities, making its core structure an excellent foundation for understanding the potential actions of its derivatives.

A. Anti-inflammatory and Antioxidant Properties

Vanillic acid is a potent anti-inflammatory and antioxidant agent.[2][3] Its mechanisms in cellular models are multifaceted:

  • Inhibition of Pro-inflammatory Mediators: Vanillic acid has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-8 in stimulated human neutrophils.[3] It also inhibits the activity of enzymes like cyclo-oxygenase (COX)-2 and inducible nitric oxide synthase (iNOS).[4]

  • Modulation of NF-κB Signaling: A key mechanism underlying its anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][4] By preventing the activation of NF-κB, vanillic acid downregulates the expression of numerous genes involved in the inflammatory response.

  • Reactive Oxygen Species (ROS) Scavenging: The phenolic hydroxyl group in vanillic acid enables it to act as a direct scavenger of free radicals, thereby mitigating oxidative stress.[3][5] In cellular models, it has been observed to reduce the generation of ROS during the oxidative burst of neutrophils.[3]

B. Anti-Cancer Activity

Vanillic acid exhibits anti-tumor properties across various cancer cell lines, including those of the lung, liver, colon, and breast.[4][6] Its anti-cancer mechanisms are primarily centered on:

  • Induction of Apoptosis: Vanillic acid can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of Bcl-2 family proteins and increasing intracellular ROS levels.[4]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 phase.[7]

  • Inhibition of Key Survival Pathways: Vanillic acid has been demonstrated to inhibit critical cell survival signaling pathways, including:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Vanillin, a closely related compound, has been shown to inhibit PI3K activity directly.[8] Vanillic acid has been found to suppress the phosphorylation of mTOR in colon cancer cells.[9]

    • JAK/STAT Pathway: This pathway is involved in cell proliferation and immune response. Vanillic acid can promote macrophage M1 polarization through the IL-6R/JAK signaling pathway, enhancing phagocytosis and inducing apoptosis in cancer cells.[4]

  • Suppression of Metastasis and Angiogenesis: Vanillic acid can inhibit the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[4] It also suppresses the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[7]

C. Neuroprotective Effects

Vanillic acid has demonstrated neuroprotective properties in various models of neurological disorders.[10][11] Its mechanisms include:

  • Attenuation of Neuroinflammation: It can inhibit the activation of glial cells (microglia and astrocytes) and reduce the production of pro-inflammatory cytokines in the brain.[10]

  • Modulation of JNK Signaling: Vanillic acid has been shown to exert its neuroprotective effects by inhibiting the c-Jun N-Terminal Kinase (JNK) signaling pathway, which is implicated in neuronal apoptosis and inflammation.[10]

  • Antioxidant Effects in Neuronal Cells: By scavenging ROS, vanillic acid can protect neurons from oxidative damage, a common factor in neurodegenerative diseases.[12]

II. The Influence of the 5-Propyl Group: A Structure-Activity Relationship Perspective

The addition of a propyl group at the C5 position of the vanillic acid core is predicted to significantly modulate its biological activity, primarily by altering its physicochemical properties.

A. Increased Lipophilicity

The propyl group, being an alkyl chain, will increase the lipophilicity (hydrophobicity) of the molecule compared to vanillic acid.[13] This increased lipophilicity can have several consequences for its mechanism of action:

  • Enhanced Membrane Permeability: A more lipophilic compound can more readily cross cell membranes, potentially leading to higher intracellular concentrations and greater target engagement.[13] This could enhance its overall potency.

  • Altered Target Interactions: The increased hydrophobicity may favor interactions with hydrophobic pockets in target proteins, potentially altering its binding affinity and selectivity compared to vanillic acid.[13]

  • Modified Antioxidant Activity: While the core phenolic structure dictates the primary antioxidant mechanism (hydrogen atom donation), the alkyl substituent can influence the stability of the resulting phenoxy radical.[14] Generally, increasing the alkyl chain length in phenolic acid esters can enhance their antioxidant activity in lipid-based systems.[15]

B. Steric Effects

The presence of the propyl group introduces steric bulk at the C5 position. This can influence how the molecule interacts with its biological targets. For some enzymes or receptors, this could lead to a more favorable binding conformation, while for others, it might hinder optimal binding.

III. Hypothesized Mechanism of Action of 4-Hydroxy-3-methoxy-5-propylbenzoic Acid in Cellular Models

Based on the established activities of vanillic acid and the predicted influence of the 5-propyl group, we can postulate the following mechanisms of action for 4-Hydroxy-3-methoxy-5-propylbenzoic acid in cellular models.

A. Potentiated Anti-inflammatory and Antioxidant Effects

It is hypothesized that 4-Hydroxy-3-methoxy-5-propylbenzoic acid will exhibit more potent anti-inflammatory and antioxidant activities than vanillic acid.

  • Mechanism: The increased lipophilicity conferred by the propyl group is expected to facilitate its accumulation in cellular membranes, where lipid peroxidation occurs. This, combined with its inherent radical scavenging ability, would lead to more effective inhibition of oxidative stress. The enhanced cellular uptake could also result in a more pronounced inhibition of pro-inflammatory signaling pathways like NF-κB.

Table 1: Predicted Enhancement of Anti-inflammatory Activity

Parameter Vanillic Acid (Reference) 4-Hydroxy-3-methoxy-5-propylbenzoic Acid (Hypothesized) Rationale for Hypothesis
Inhibition of TNF-α Moderate[3] High Increased cellular uptake and membrane interaction.
Inhibition of NF-κB Yes[2][4] More Potent Enhanced intracellular concentration.

| ROS Scavenging | Effective[3][5] | Highly Effective | Improved lipid phase antioxidant activity. |

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Inflammatory Response Stimulus LPS NFkB NF-κB Activation Stimulus->NFkB ROS ROS Production Stimulus->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) NFkB->Cytokines OxidativeStress Oxidative Stress ROS->OxidativeStress Compound 4-Hydroxy-3-methoxy-5-propylbenzoic acid Compound->NFkB Inhibits Compound->ROS Scavenges G cluster_0 Growth Factor Signaling cluster_1 Key Survival Pathways cluster_2 Cancer Cell Response GF Growth Factors PI3K PI3K/Akt/mTOR GF->PI3K JAK_STAT JAK/STAT GF->JAK_STAT Proliferation Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits JAK_STAT->Proliferation JAK_STAT->Apoptosis Inhibits Compound 4-Hydroxy-3-methoxy-5-propylbenzoic acid Compound->PI3K Inhibits Compound->JAK_STAT Inhibits Compound->Apoptosis Induces

Caption: Hypothesized anti-cancer signaling pathway inhibition.

IV. Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action of 4-Hydroxy-3-methoxy-5-propylbenzoic acid, a series of well-established cellular and molecular biology assays are recommended.

A. Assessment of Anti-inflammatory Activity
  • Cell Culture: Use a relevant cell line, such as human monocytic THP-1 cells differentiated into macrophages, or primary human neutrophils.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS).

  • Compound Treatment: Treat the cells with varying concentrations of 4-Hydroxy-3-methoxy-5-propylbenzoic acid prior to or concurrently with LPS stimulation.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

  • NF-κB Activity Assay:

    • Western Blot: Analyze the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in cell lysates.

    • Reporter Assay: Use a luciferase reporter construct under the control of an NF-κB response element to measure transcriptional activity.

B. Evaluation of Anti-Cancer Effects
  • Cell Viability Assay:

    • Use a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

    • Treat cells with a dose range of the compound for 24, 48, and 72 hours.

    • Assess cell viability using the MTT or a similar colorimetric assay to determine the IC50 value.

  • Apoptosis Assay:

    • Treat cancer cells with the compound at its IC50 concentration.

    • Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.

    • Perform Western blotting for key apoptosis markers like cleaved caspase-3 and PARP.

  • Signaling Pathway Analysis (Western Blot):

    • Treat cancer cells with the compound for various time points.

    • Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-p70S6K) and the JAK/STAT pathway (e.g., p-JAK2, p-STAT3).

Caption: General experimental workflow for mechanistic validation.

V. Conclusion and Future Directions

While direct experimental evidence remains to be established, the structural characteristics of 4-Hydroxy-3-methoxy-5-propylbenzoic acid strongly suggest a promising profile as a bioactive agent with potent anti-inflammatory, antioxidant, and anti-cancer properties. The addition of the 5-propyl group to the well-characterized vanillic acid core is hypothesized to enhance its lipophilicity and, consequently, its cellular uptake and efficacy.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound to validate the mechanisms proposed in this guide. Head-to-head comparisons with vanillic acid will be crucial to definitively determine the contribution of the 5-propyl group to its biological activity. Furthermore, exploring its potential as an antibacterial agent, given the known activity of its derivatives against LpxC, represents another exciting avenue for investigation. This technical guide provides a foundational roadmap for researchers to embark on the exciting journey of characterizing the cellular mechanisms of 4-Hydroxy-3-methoxy-5-propylbenzoic acid.

References

  • Structural Modification of Phenolic Acids: Modern Approaches to Synthesis and Study of Structure and Activity. (2026). MDPI. [Link]

  • Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. (2015). ACS Publications. [Link]

  • Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. (n.d.). PMC. [Link]

  • Anti-tumor role and molecular mechanism of vanillic acid. (2025). PMC. [Link]

  • Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. (2025). MDPI. [Link]

  • A Review of the Pharmacological Characteristics of Vanillic Acid. (2021). SciSpace. [Link]

  • Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. (2016). PubMed. [Link]

  • Biological activity of phenolic lipids. (n.d.). PMC - NIH. [Link]

  • Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. (2020). PMC. [Link]

  • Phenolic Acids Enzymatic Lipophilization. (2005). Journal of Agricultural and Food Chemistry. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega - ACS Publications. [Link]

  • Phenolic antioxidants. Effect of o-alkyl substituents. (1998). ETDEWEB - OSTI. [Link]

  • Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. (2009). ACS Publications. [Link]

  • Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. (2015). Journal of Natural Products - ACS Publications. [Link]

  • Effect of alkyl substitute position and kind on phenol toxicity. (n.d.). Request PDF - ResearchGate. [Link]

  • Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish. (2024). MDPI. [Link]

  • EVALUATION OF THE LIPOPHILICITY AND STABILITY OF PHENOLIC COMPOUNDS IN HERBAL EXTRACTS. (n.d.). Małgorzata Materska. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (n.d.). PMC. [Link]

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (2026). MDPI. [Link]

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (2024). MDPI. [Link]

  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. (2024). PMC. [Link]

  • Vanillin Enhances TRAIL-Induced Apoptosis in Cancer Cells through Inhibition of NF-κB Activation. (2010). In Vivo. [Link]

  • AN OVERVIEW OF THERAPEUTIC EFFECTS OF VANILLIC ACID. (n.d.). Plant Archives. [Link]

  • Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. (2026). Request PDF - ResearchGate. [Link]

  • Antimicrobial and antioxidant properties of phenolic acids alkyl esters. (n.d.). Czech Journal of Food Sciences. [Link]

  • VANILLIC ACID: A NARRATIVE REVIEW OF ITS PROPHYLACTIC AND THERAPEUTIC EFFICACY ON NEURODEGENERATIVE DISORDERS. (n.d.). Science International-Lahore. [Link]

  • 16599 Vanillic Acid Suppresses Proliferation and Induces Apoptosis of Gastrointestinal Cancer Cells via Inhibition of mTOR Expre. (2025). Science and Engineering Journal. [Link]

  • Changes in Hydrophilic and Lipophilic Antioxidant Activity in Relation to their Phenolic Composition during the Chamber Drying of Red Grapes at a Controlled Temperature. (2011). ACS Publications. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methoxy-5-propylbenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-Hydroxy-3-methoxy-5-propylbenzoic acid, a novel aromatic carboxylic acid. Due to the current absence of emp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-Hydroxy-3-methoxy-5-propylbenzoic acid, a novel aromatic carboxylic acid. Due to the current absence of empirical data for this specific molecule in scientific literature and chemical databases, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to forecast its key characteristics. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis and characterization of this compound. We present predicted values for its melting point, solubility, and pKa, alongside hypothetical, yet standardized, experimental protocols for their empirical determination. Furthermore, we outline the anticipated spectral features that would confirm its chemical identity.

Introduction and Molecular Structure

4-Hydroxy-3-methoxy-5-propylbenzoic acid is a substituted benzoic acid with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a central benzene ring functionalized with a carboxylic acid group, a hydroxyl group, a methoxy group, and a propyl group. The strategic placement of these functional groups is anticipated to bestow upon it a unique combination of hydrophilic and lipophilic characteristics, making it a molecule of interest for potential applications in medicinal chemistry and material science.

The lack of available experimental data necessitates a predictive approach to understanding its physicochemical profile. This guide will, therefore, rely on a comparative analysis with well-characterized structural analogues, namely vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), to provide reasoned estimations of its properties.

Diagram 1: Chemical Structure of 4-Hydroxy-3-methoxy-5-propylbenzoic Acid

Caption: 2D structure of 4-Hydroxy-3-methoxy-5-propylbenzoic acid.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are dictated by its structure. By analyzing the contributions of the individual functional groups and comparing them to known molecules, we can formulate reliable predictions.

Table 1: Predicted Physicochemical Properties of 4-Hydroxy-3-methoxy-5-propylbenzoic Acid and its Analogues
Property4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic Acid)4-Hydroxy-3-methoxy-5-propylbenzoic acid (Predicted)Justification for Prediction
Melting Point (°C) 210-214[1]204-207185-195The propyl group is less polar and may disrupt crystal packing compared to a second methoxy group, leading to a lower melting point. However, the increased molecular weight compared to vanillic acid would suggest a higher melting point. The prediction balances these factors.
Water Solubility Sparingly solubleSlightly solubleLow solubilityThe addition of a three-carbon propyl chain significantly increases the lipophilicity of the molecule, reducing its solubility in water compared to its analogues. Carboxylic acids with longer carbon chains generally exhibit lower water solubility[2][3].
pKa ~4.5~4.3~4.6The propyl group is weakly electron-donating, which would slightly decrease the acidity of the carboxylic acid compared to vanillic acid, resulting in a slightly higher pKa. The effect is expected to be modest.

In-depth Analysis of Predicted Properties

Melting Point

The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is determined by intermolecular forces and molecular packing efficiency. Carboxylic acids can form strong hydrogen-bonded dimers, contributing to relatively high melting points.

  • Comparison with Analogues: Vanillic acid and syringic acid have high melting points due to extensive hydrogen bonding and efficient crystal packing. The replacement of a methoxy group (in syringic acid) with a more flexible and less polar propyl group in our target molecule is predicted to disrupt the crystal lattice symmetry and reduce the efficiency of intermolecular interactions, thus lowering the melting point. While the increased molecular weight would typically lead to a higher melting point, the disruption in packing is expected to be a more dominant factor.

Solubility

Solubility is a measure of the interaction between solute and solvent molecules.

  • Aqueous Solubility: The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding with water. However, the aromatic ring and the propyl group are nonpolar. The addition of the propyl group significantly increases the nonpolar surface area, making the molecule more lipophilic and consequently less soluble in water than vanillic and syringic acids.

  • Organic Solvent Solubility: It is predicted that 4-Hydroxy-3-methoxy-5-propylbenzoic acid will be soluble in polar organic solvents such as alcohols (ethanol, methanol), acetone, and ethyl acetate, owing to the presence of polar functional groups that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be low.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. The acidity is influenced by the electronic effects of the substituents on the benzene ring.

  • Electronic Effects: The methoxy group is electron-donating by resonance but electron-withdrawing by induction. The propyl group is weakly electron-donating through induction. Compared to vanillic acid, the addition of the electron-donating propyl group at the 5-position is expected to slightly destabilize the carboxylate anion, making the acid slightly weaker and thus increasing its pKa.

Hypothetical Experimental Protocols

For researchers who wish to synthesize and characterize this molecule, the following standard protocols are recommended for the determination of its key physicochemical properties.

Determination of Melting Point

Diagram 2: Workflow for Melting Point Determination

A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Melting Point Apparatus: Place the capillary in a calibrated melting point apparatus. B->C D Heating and Observation: Heat the sample at a slow, controlled rate (1-2 °C/min) near the expected melting point. C->D E Record Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. D->E

Caption: Standard workflow for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small amount of the purified, dry crystalline 4-Hydroxy-3-methoxy-5-propylbenzoic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.

  • Heating and Observation: The sample is heated at a rate of approximately 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. The experiment should be repeated at least three times to ensure accuracy.

Determination of Aqueous Solubility

Diagram 3: Workflow for Solubility Determination by the Shake-Flask Method

A Sample Addition: Add an excess amount of the solid to a known volume of water at a specific temperature. B Equilibration: Seal the container and agitate it (e.g., in a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases. B->C D Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). C->D E Calculate Solubility: The determined concentration represents the aqueous solubility at that temperature. D->E

Caption: The shake-flask method for determining aqueous solubility.

Methodology:

  • Sample Preparation: An excess amount of solid 4-Hydroxy-3-methoxy-5-propylbenzoic acid is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Analysis: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical technique such as UV-Vis spectrophotometry (by creating a standard curve) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

Diagram 4: Workflow for pKa Determination by Potentiometric Titration

A Solution Preparation: Prepare a solution of the acid of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture). B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. A->B C Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments. B->C D Data Collection: Record the pH of the solution after each addition of the titrant. C->D E Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point is equal to the pKa of the acid. D->E

Caption: Potentiometric titration for pKa determination.

Methodology:

  • Solution Preparation: A solution of 4-Hydroxy-3-methoxy-5-propylbenzoic acid of known concentration is prepared in water or a mixed solvent system if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide, while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Predicted Spectral Properties

The following are the anticipated key features in the spectra of 4-Hydroxy-3-methoxy-5-propylbenzoic acid, which would be crucial for its structural confirmation upon synthesis.

  • ¹H NMR:

    • Aromatic Protons: Two singlets in the aromatic region (δ 6.5-8.0 ppm), each integrating to 1H.

    • Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm.

    • Phenolic Proton: A singlet at δ 5-6 ppm.

    • Methoxy Protons: A singlet at δ 3.5-4.0 ppm, integrating to 3H.

    • Propyl Protons: A triplet for the methyl group (δ ~0.9 ppm), a sextet for the central methylene group (δ ~1.6 ppm), and a triplet for the methylene group attached to the ring (δ ~2.6 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm).

    • Methoxy Carbon: A signal around δ 55-60 ppm.

    • Propyl Carbons: Three distinct signals for the three carbons of the propyl group.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • O-H Stretch (Phenol): A broad band around 3300-3500 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

    • C-O Stretch: Peaks in the region of 1200-1300 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): A peak at m/z = 210, corresponding to the molecular weight of the compound.

    • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-45), the propyl group (-43), and other characteristic fragments.

Conclusion

While experimental data for 4-Hydroxy-3-methoxy-5-propylbenzoic acid is not currently available, this technical guide provides a robust, theoretically grounded prediction of its key physicochemical properties. The estimations for its melting point, solubility, and pKa are based on the well-understood structure-property relationships of its close chemical analogues. The provided hypothetical protocols offer a standardized approach for the future empirical validation of these properties. This document serves as a valuable resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this novel compound.

References

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.
  • 4-hydroxy-3-methoxybenzoic acid - 121-34-6, C8H8O4, density, melting point, boiling point, structural formula, synthesis. Guidechem.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. Industrial & Engineering Chemistry Research.
  • Predicting boiling and melting points – Organic Chemistry: How to…. Organic Chemistry: How to….
  • Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences.
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.
  • Prediction of Melting Temperature of Organic Molecules using Machine Learning. arXiv.
  • QSPR Prediction of p K a for Benzoic Acids in Different Solvents.
  • 6273-95-6 | Propyl 4-hydroxy-3-methoxybenzo
  • Modeling robust QSAR. 2. iterative variable elimination schemes for CoMSA: application for modeling benzoic acid pKa values. Journal of Molecular Modeling.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Table 1 from Modeling Robust QSAR, 2. Iterative Variable Elimination Schemes for CoMSA: Application for Modeling Benzoic Acid pKa Values. Semantic Scholar.
  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A.
  • 1081-75-0(1,3-DIPHENYLPROPANE) Product Description. ChemicalBook.
  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Vancouver Island University.
  • 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3. ChemicalBook.
  • 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzoic acid. Fisher Scientific.
  • 121-34-6|4-Hydroxy-3-methoxybenzoic acid|BLD Pharm. BLD Pharm.
  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62.
  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook.
  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes.
  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester | C12H16O5. PubChem.
  • AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID.
  • Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Semantic Scholar.
  • 4-Hydroxy-3-methoxybenzoic acid. SpectraBase.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • divanillin, 2092-49-1. The Good Scents Company.
  • Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties. Scientific Reports.
  • Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Hydroxy-3-methoxy-5-propylbenzoic Acid as a Novel Structural Analog Internal Standard for LC-MS/MS Quantification of Phenolic Acids

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Matrices: Plasma, Urine, and Complex Botanic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Matrices: Plasma, Urine, and Complex Botanical Extracts

Introduction & Scientific Rationale

The accurate quantification of phenolic acids (e.g., vanillic acid, homovanillic acid, and ferulic acid) in biological matrices is critical for pharmacokinetic studies, microbiome-host interaction profiling, and nutritional biomarker discovery. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode is the gold standard for this analysis, it is highly susceptible to matrix effects and ion suppression[1].

To correct for these variations, stable isotope-labeled (SIL) internal standards are ideal[2]. However, SILs for the entire spectrum of phenolic metabolites are often commercially unavailable or cost-prohibitive for high-throughput screening. Consequently, analysts frequently rely on structural analogs.

The Causality Behind the Choice of IS: Commonly used structural analogs, such as caffeic acid or salicylic acid, carry a critical flaw: they are ubiquitous in plant-based diets and can appear endogenously in animal or human samples[1][3]. This compromises the analytical baseline and leads to false-positive quantification.

4-Hydroxy-3-methoxy-5-propylbenzoic acid (also known as 5-propylvanillic acid) solves this problem through intelligent structural design:

  • True "Blank" Background: As a synthetic derivative, it is entirely absent from natural biological matrices, ensuring a zero-interference baseline.

  • Matched Ionization Dynamics: It shares the exact core functional groups (carboxylic acid, phenolic OH, methoxy) with target analytes, ensuring identical partitioning during extraction and matched surface affinity during ESI droplet desolvation[2].

  • Strategic Chromatographic Shift: The addition of the C5-propyl chain increases the molecule's lipophilicity (logP). In reversed-phase liquid chromatography (RPLC), this delays its retention time, cleanly shifting the internal standard out of the early-eluting polar suppression zone (where non-volatile salts and small endogenous acids elute)[4].

Physicochemical Properties & MS/MS Fragmentation

To establish a [2], the internal standard must be monitored using highly specific Multiple Reaction Monitoring (MRM) transitions. The primary fragmentation pathway for 4-Hydroxy-3-methoxy-5-propylbenzoic acid involves the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylic acid moiety, followed by the loss of a methyl radical ( CH3∙​ , 15 Da) from the methoxy group.

Table 1: Physicochemical and MRM Parameters of Target Analytes vs. Internal Standard

CompoundMolecular FormulaMonoisotopic MassPrecursor Ion [M-H]⁻Quantifier Ion (m/z)Qualifier Ion (m/z)Expected RT Shift (RPLC)
Vanillic Acid C8​H8​O4​ 168.04167.0123.0108.0Early Eluting
Homovanillic Acid C9​H10​O4​ 182.06181.0137.0122.0Early-Mid Eluting
Ferulic Acid C10​H10​O4​ 194.06193.0134.0149.0Mid Eluting
4-Hydroxy-3-methoxy-5-propylbenzoic acid (IS) C11​H14​O4​ 210.09209.1165.1150.1Late Eluting

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data processing. Every step is designed to maximize the recovery of phenolic compounds while minimizing phospholipid-induced matrix effects[5].

LCMS_Workflow A 1. Aliquot Biological Matrix (Plasma / Urine / Extract) B 2. Spike Internal Standard (4-Hydroxy-3-methoxy-5-propylbenzoic acid) A->B C 3. Protein Precipitation (Add 3x Vol Acetonitrile, Vortex) B->C D 4. Centrifugation (14,000 x g, 10 min, 4°C) C->D E 5. Supernatant Recovery & Nitrogen Evaporation D->E F 6. Reconstitution (Initial Mobile Phase) E->F G 7. LC-MS/MS Analysis (Negative ESI, MRM Mode) F->G

Fig 1. Sample preparation and LC-MS/MS workflow utilizing the structural analog internal standard.

Step-by-Step Methodology

Reagent Preparation
  • IS Stock Solution: Dissolve 1.0 mg of 4-Hydroxy-3-methoxy-5-propylbenzoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Store at -20°C.

  • IS Working Solution (IS-WS): Dilute the stock solution with 50% Methanol/Water to a final concentration of 500 ng/mL.

Sample Extraction (Protein Precipitation)

Causality Note: Acetonitrile is selected over methanol for protein precipitation (PPT) because it produces a denser protein pellet, reducing the risk of clogging the sub-2 µm LC column. Furthermore, acetonitrile is highly effective at precipitating high-molecular-weight proteins while keeping moderately lipophilic phenolic acids in solution[5][6].

  • Aliquot 100 µL of plasma or urine into a 1.5 mL Eppendorf tube.

  • Add 20 µL of the IS-WS (500 ng/mL) to all samples (including blanks and calibrators) to ensure uniform internal standardization.

  • Vortex for 30 seconds to ensure equilibration between the IS and endogenous proteins.

  • Add 300 µL of ice-cold LC-MS grade Acetonitrile.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

Causality Note: Although phenolic acids ionize best in negative mode (which theoretically favors basic conditions), 0.1% formic acid is added to the mobile phase. This keeps the silanol groups on the C18 stationary phase protonated, drastically reducing peak tailing. The high energy of the ESI droplet desolvation process still allows for efficient gas-phase deprotonation of the carboxylic acid moiety[7].

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 5.0 min: 5% 40% B

  • 5.0 - 7.0 min: 40% 95% B (IS elutes in this highly organic window)

  • 7.0 - 8.5 min: 95% B (Column Wash)

  • 8.5 - 10.0 min: 5% B (Re-equilibration)

Method Validation & The Self-Validating System

A robust bioanalytical method must act as a self-validating system. By continuously monitoring the absolute peak area of 4-Hydroxy-3-methoxy-5-propylbenzoic acid across all injections, the analyst can verify extraction efficiency and instrument performance in real-time. A sudden drop in the IS area (>15% deviation from the mean) immediately flags a sample for re-extraction due to pipetting error or severe localized ion suppression.

Validate the method according to FDA/ICH M10 guidelines using the parameters outlined below:

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterCalculation / MethodologyFDA/ICH Acceptance CriteriaCorrective Action if Failed
Linearity Plot Analyte/IS peak area ratio vs. nominal concentration (1/x² weighting). R2≥0.99 ; Calibrators within ±15% of nominal ( ±20% at LLOQ).Check IS spiking consistency; narrow the dynamic range.
Matrix Effect (ME) ME=Areaneat standard​Areapost-extraction spike​​×100 IS-normalized ME CV ≤15% across 6 independent matrix lots.Optimize chromatography to shift RT; switch to Solid Phase Extraction (SPE).
Extraction Recovery (RE) RE=Areapost-extraction spike​Areapre-extraction spike​​×100 Consistent recovery across Low, Mid, and High QC levels (CV ≤15% ).Change precipitation solvent ratio; adjust sample pH prior to extraction.

References

  • A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study. Biomedical Chromatography, 2022.[Link][1]

  • Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon. Frontiers in Pharmacology, 2024.[Link][6]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Current Drug Metabolism, 2012.[Link][2]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 2021.[Link][7]

  • Comprehensive Quantification of (Poly)phenols in Lotus japonicus with and without Arbuscular Mycorrhizal Symbiosis. Journal of Agricultural and Food Chemistry, 2021.[Link][4]

  • High-Throughput Quantification of 32 Bioactive Antioxidant Phenolic Compounds in Grapes, Wines and Vinification Byproducts by LC–MS/MS. Molecules, 2021.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape for 4-Hydroxy-3-methoxy-5-propylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. 4-Hydroxy-3-methoxy-5-propylbenzoic acid presents unique chromatographic challenges due to its specific functional groups: a carboxylic acid (pKa ~4.5), a phenolic hydroxyl (pKa ~9.5), and a highly hydrophobic propyl chain.

Resolving peak shape anomalies (tailing, fronting, or splitting) for this analyte requires a mechanistic understanding of how these structural features interact with your mobile phase and stationary phase. This guide provides self-validating protocols to isolate and eliminate these issues.

Mechanistic Root Cause Analysis

To troubleshoot effectively, we must first understand the causality behind the analyte's behavior on a reversed-phase column:

  • The "Rule of 2" and Ionization State: The carboxylic acid moiety has a pKa of approximately 4.5. If your mobile phase pH is near 4.5, the molecule exists in a 50/50 equilibrium between its neutral and anionic states. Because these two forms have drastically different partition coefficients ( Kd​ ), they travel through the column at different speeds, resulting in broad or split peaks. As standard practice dictates, the mobile phase pH must be buffered at least 2 units away from the pKa .

  • Secondary Silanol Interactions: The phenolic hydroxyl group acts as a strong hydrogen bond donor. On older or poorly end-capped silica columns, this group interacts with residual, ionized silanols (Si-O⁻), causing severe peak tailing.

  • The Strong Solvent Effect: The propyl group adds significant hydrophobicity compared to the parent vanillic acid. This often tempts analysts to dissolve the sample in 100% methanol or acetonitrile. Injecting this "strong solvent" into a highly aqueous initial mobile phase causes the analyte to race ahead of the mixing front before partitioning, resulting in a "shark fin" (fronting) peak.

Troubleshooting FAQs

Q: My chromatogram shows a severely tailing peak for 4-Hydroxy-3-methoxy-5-propylbenzoic acid, but my neutral internal standard looks perfectly symmetrical. What is happening? A: This validates a chemical interaction rather than a physical hardware failure. The phenolic hydroxyl group on your analyte is interacting with unreacted silanols on the silica stationary phase. Because your neutral standard is unaffected, the column bed is physically intact. Solution: Switch to a fully end-capped C18 column or lower the mobile phase pH to 2.5 to suppress silanol ionization.

Q: I am observing a split peak. Is my column dead? A: Not necessarily. While a physical void at the head of the column can cause split peaks, running a mobile phase near pH 4.5 is the most common culprit for carboxylic acids. At this pH, the analyte dynamically interconverts between neutral and ionized states during the run. Solution: Adjust the mobile phase pH to 2.5 (using 0.1% Formic Acid or TFA) to ensure >99% of the molecules remain in the neutral state.

Q: Why does the peak front (shark-fin shape) when I inject larger volumes? A: The hydrophobic propyl group makes the molecule highly soluble in strong organics. If you inject a large volume of sample dissolved in 100% organic solvent into a highly aqueous mobile phase, the analyte fails to focus at the head of the column. Solution: Dilute your final sample in the initial mobile phase composition to ensure immediate focusing.

Self-Validating Diagnostic Protocol

Do not change multiple variables at once. Follow this step-by-step methodology, which incorporates self-validating checks to isolate the root cause.

Step 1: Physical vs. Chemical Isolation (The Neutral Marker Test)
  • Action: Inject 1 µL of a neutral, well-behaved marker (e.g., Toluene for reversed-phase UV detection).

  • Causality: Neutral compounds do not undergo acid-base ionization or strong secondary silanol interactions.

  • Validation: If the neutral marker yields a symmetrical peak (Tailing Factor ~1.0), you have validated that the system hardware (frits, tubing, column bed) is intact. The issue with your analyte is purely chemical. Proceed to Step 2. If the neutral marker tails, replace the column or check for dead volume.

Step 2: Ionization Suppression (pH Adjustment)
  • Action: Prepare a fresh aqueous mobile phase (Channel A) buffered to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid.

  • Causality: Dropping the pH to 2.5 ensures the carboxylic acid (pKa ~4.5) is >99% protonated (neutral), preventing the dual-state partitioning that causes peak splitting.

  • Validation: Inject the analyte. A shift from a split/broad peak to a single, sharper peak validates successful ionization suppression.

Step 3: Injection Solvent Matching
  • Action: Evaporate your current sample solvent and reconstitute the analyte in a mixture matching your initial gradient conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Causality: Prevents the strong solvent effect, allowing the hydrophobic propyl chain to properly partition into the C18 stationary phase at the very top of the column.

  • Validation: An improvement from a fronting "shark fin" peak to a Gaussian shape validates that the injection solvent was previously overpowering the mobile phase.

Quantitative Troubleshooting Matrix

Use the United States Pharmacopeia (USP) Tailing Factor ( Tf​ ) to quantify your peak shape and determine the necessary corrective action.

Chromatographic AnomalyUSP Tailing Factor ( Tf​ )Primary Mechanistic CauseRecommended Corrective Action
Ideal Symmetry 0.9 - 1.2N/AMaintain current parameters.
Severe Tailing > 2.0Silanol interactions or insufficient buffering.Switch to end-capped C18; decrease pH to 2.5.
Peak Fronting < 0.9Column mass overload or strong injection solvent.Dilute sample in initial mobile phase; reduce injection volume.
Peak Splitting N/ApH = pKa (partial ionization) or column void.Adjust pH ± 2 units from pKa; replace column if physical void.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) CheckPH Is Mobile Phase pH < 2.5 or > 6.5? Start->CheckPH FixPH Adjust pH to 2.5 (Add 0.1% TFA/Formic Acid) CheckPH->FixPH No (pH ~4.5) CheckSolvent Is Sample Solvent stronger than Initial Mobile Phase? CheckPH->CheckSolvent Yes FixPH->CheckSolvent FixSolvent Dilute sample in Initial Mobile Phase CheckSolvent->FixSolvent Yes CheckColumn Is Column fully End-capped or Polar-Embedded? CheckSolvent->CheckColumn No FixSolvent->CheckColumn FixColumn Switch to End-capped C18 (e.g., BEH or Luna) CheckColumn->FixColumn No CheckHardware Is there a Column Void or blocked Frit? CheckColumn->CheckHardware Yes FixColumn->CheckHardware FixHardware Reverse flush or Replace Column CheckHardware->FixHardware Yes Success Symmetrical Peak Achieved (USP Tailing 0.9 - 1.2) CheckHardware->Success No FixHardware->Success

Figure 1: Decision tree for troubleshooting peak shape anomalies of phenolic acids in HPLC.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[Link]

  • Chromatography Online (LCGC). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.[Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide.[Link]

Optimization

Technical Support Center: Optimizing 4-Hydroxy-3-methoxy-5-propylbenzoic Acid Extraction

Welcome to the dedicated technical support guide for the efficient extraction of 4-Hydroxy-3-methoxy-5-propylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the efficient extraction of 4-Hydroxy-3-methoxy-5-propylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of isolating this compound, ensuring high yield and purity. Drawing from established principles in phenolic acid chemistry, this guide provides in-depth troubleshooting, validated protocols, and the rationale behind key experimental steps.

Section 1: Foundational Principles & Troubleshooting FAQs

Understanding the Molecule: Key to a Successful Extraction

4-Hydroxy-3-methoxy-5-propylbenzoic acid is a derivative of vanillic acid. Its structure, featuring a carboxylic acid group and a phenolic hydroxyl group, dictates its solubility and reactivity. The presence of the propyl group increases its lipophilicity compared to simpler phenolic acids like vanillic acid. This dual hydrophilic-lipophilic nature is central to designing an effective extraction strategy.

  • Acidic Nature: The carboxylic acid group (pKa typically ~4-5) will be deprotonated (ionized) at basic pH, rendering the molecule highly soluble in aqueous solutions. At acidic pH (below its pKa), it will be protonated (neutral) and thus more soluble in organic solvents.

  • Phenolic Hydroxyl Group: The phenolic -OH group (pKa typically ~9-10) can also be deprotonated at a higher pH, further increasing aqueous solubility.

  • Solubility: Its solubility is moderate in polar aprotic solvents and lower in nonpolar solvents.

This pH-dependent solubility is the cornerstone of a selective and high-yield liquid-liquid extraction (LLE) protocol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address common issues encountered during the extraction of 4-Hydroxy-3-methoxy-5-propylbenzoic acid and similar phenolic compounds.

Q1: My extraction yield is consistently low. What are the most likely causes?

A1: Low yield is a common issue that can typically be traced to one of several factors:

  • Incorrect pH during Liquid-Liquid Extraction (LLE): This is the most frequent cause of poor yield. To partition your compound into the organic phase, the aqueous phase must be acidified well below the pKa of the carboxylic acid (~4.5). A pH of 2-3 is recommended to ensure the compound is fully protonated and neutral. Conversely, when back-extracting into an aqueous phase, the pH should be raised to >9 to ionize both the carboxylic acid and phenolic hydroxyl groups, maximizing aqueous solubility.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While highly polar solvents may seem suitable, they can lead to co-extraction of impurities. A solvent of intermediate polarity, such as ethyl acetate, is often the most effective choice as it provides good solubility for the target compound while minimizing the extraction of highly polar or nonpolar contaminants.

  • Insufficient Mixing or Emulsion Formation: Inadequate mixing during LLE will result in poor transfer of the analyte between phases. Conversely, overly vigorous shaking can lead to the formation of a stable emulsion, which traps the compound and makes phase separation difficult. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation.

  • Incomplete Initial Extraction: If extracting from a solid matrix (e.g., plant material or a solid-phase synthesis resin), the initial extraction may be inefficient. Ensure the solvent fully penetrates the matrix and that the extraction time is sufficient. Techniques like sonication can improve the efficiency of solid-liquid extractions.

Q2: I am observing significant impurities in my final product. How can I improve its purity?

A2: Purity issues often arise from the co-extraction of other components from the reaction mixture or natural product matrix.

  • Implement a "Wash" Step: Before acidifying your aqueous phase to extract the target compound, perform a preliminary wash. Keep the aqueous phase at a basic pH (e.g., pH 9-10) and wash it with a nonpolar solvent like hexane or dichloromethane. This will remove neutral, non-acidic organic impurities, which will remain in the organic phase, while your deprotonated target compound stays in the aqueous layer.

  • Optimize pH for Back-Extraction: A carefully controlled back-extraction can significantly enhance purity. After extracting your compound into an organic solvent at low pH, you can wash this organic phase with a buffer at a pH of ~7. This can remove stronger acids that might have been co-extracted. Following this, a back-extraction into a basic aqueous solution (e.g., 5% NaHCO₃) can selectively pull the carboxylic acid into the aqueous phase, leaving behind other less acidic phenolic compounds in the organic layer.

  • Consider Solid-Phase Extraction (SPE): For complex matrices, SPE can be a powerful purification tool. A reversed-phase C18 cartridge is often suitable. The sample is loaded under acidic conditions, and after washing away polar impurities, the target compound is eluted with a solvent of appropriate polarity, such as methanol or acetonitrile.

Q3: How do I choose the right extraction solvent?

A3: The choice of solvent is a balance between maximizing the solubility of the target compound and minimizing the co-extraction of impurities.

SolventPolarity IndexAdvantagesDisadvantages
Ethyl Acetate 4.4Excellent solubility for phenolic acids; easily evaporated; good for LLE.Can co-extract some polar impurities.
Diethyl Ether 2.8Good solvent for many organic compounds; volatile.Highly flammable; can form explosive peroxides.
Dichloromethane (DCM) 3.1Good for extracting less polar compounds; dense (forms lower layer).Environmental and health concerns.
Hexane 0.1Good for removing nonpolar impurities during a wash step.Poor solvent for the target compound itself.

For 4-Hydroxy-3-methoxy-5-propylbenzoic acid, ethyl acetate is generally the recommended starting point due to its balanced polarity and effectiveness.

Section 2: Validated Experimental Protocols

The following protocols provide step-by-step guidance for common extraction scenarios.

Protocol 1: Liquid-Liquid Extraction from an Aqueous Reaction Mixture

This protocol is designed for isolating the target compound from a basic aqueous solution, such as following a saponification reaction.

  • Initial Preparation: Ensure your reaction mixture is in an aqueous solution. If necessary, dilute with deionized water.

  • Basification and Wash (Optional but Recommended for Purity):

    • Adjust the pH of the aqueous solution to 9-10 using 1 M NaOH.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a nonpolar solvent like hexane.

    • Stopper the funnel and invert gently 10-15 times, venting frequently.

    • Allow the layers to separate and discard the organic (upper) layer. This step removes neutral impurities.

  • Acidification:

    • Cool the aqueous solution in an ice bath.

    • Slowly add 6 M HCl dropwise with stirring until the pH of the solution is ~2. Monitor with a pH meter or pH paper. The target compound should now be in its neutral, protonated form.

  • Extraction:

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper and invert 20-25 times, venting frequently.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction on the aqueous layer with fresh ethyl acetate two more times to maximize yield. Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow A Aqueous Mixture (pH > 9) B Wash with Hexane A->B C Discard Organic Layer (Neutral Impurities) B->C Separate D Aqueous Layer (Analyte as Salt) B->D Separate E Acidify to pH 2 with HCl D->E F Extract with Ethyl Acetate (x3) E->F G Aqueous Layer (Waste) F->G Separate H Combined Organic Layers (Analyte) F->H Separate I Dry (Na2SO4) & Concentrate H->I J Crude Product I->J

Caption: Liquid-liquid extraction workflow for purification.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

This protocol is ideal for purifying the crude product obtained from LLE or for extracting the compound from a complex matrix like a natural product extract.

  • Cartridge Selection and Conditioning:

    • Select a reversed-phase C18 SPE cartridge.

    • Condition the cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water adjusted to pH 2-3 with formic or acetic acid. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve your crude product or extract in a minimal amount of a weak solvent (e.g., the acidified water used for conditioning).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of the acidified water to elute highly polar, water-soluble impurities.

  • Elution:

    • Elute the target compound from the cartridge using 2-3 column volumes of methanol or acetonitrile. Collect the eluate.

  • Concentration:

    • Remove the elution solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified product.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_0 SPE Cartridge (C18) A 1. Condition (Methanol, then Acidic H2O) B 2. Load Sample (in Acidic H2O) A->B C 3. Wash (Acidic H2O) B->C D 4. Elute (Methanol) Waste1 Polar Impurities C->Waste1 Product Purified Product D->Product

Caption: Steps for solid-phase extraction purification.

Section 3: References

  • Principles of Acid-Base Extraction. LibreTexts Chemistry. [Link]

  • Solid-Phase Extraction (SPE) Theory and Practice. Waters Corporation. [Link]

  • Solvent Polarity and Extraction Efficiency. Master Organic Chemistry. [Link]

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 4-Hydroxy-3-methoxy-5-propylbenzoic Acid Quantification

Welcome to the technical support center for the quantification of 4-Hydroxy-3-methoxy-5-propylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the quantification of 4-Hydroxy-3-methoxy-5-propylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical data.

Introduction to Matrix Effects in Bioanalysis

In quantitative bioanalysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" is a critical phenomenon that can significantly impact the accuracy of results.[1][2] It refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components from the biological matrix (e.g., plasma, urine, tissue homogenates).[3] These interferences can either suppress or enhance the analyte's signal, leading to erroneous quantification.[1] The impact of matrix effects can be substantial, potentially reducing analytical accuracy by 20-80% if not properly addressed.[4]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation and control of matrix effects during bioanalytical method validation to ensure data integrity for pharmacokinetic, toxicokinetic, and clinical studies.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxy-3-methoxy-5-propylbenzoic acid and why is its accurate quantification important?

A1: 4-Hydroxy-3-methoxy-5-propylbenzoic acid is a chemical compound that may be studied as a new chemical entity, a metabolite of a drug candidate, or a biomarker. Its accurate quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties, which are fundamental to drug development and clinical research.

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: Matrix effects in LC-MS/MS, particularly with electrospray ionization (ESI), primarily arise from competition between the analyte and co-eluting matrix components for ionization.[4] Endogenous substances like phospholipids, salts, and proteins, as well as exogenous compounds such as dosing vehicles and co-administered drugs, can all contribute to this effect.[3] For instance, compounds with higher surface activity or gas-phase basicity can preferentially acquire charge, suppressing the ionization of the target analyte.[4]

Q3: How can I determine if my analysis of 4-Hydroxy-3-methoxy-5-propylbenzoic acid is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively.[3] A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[7] Injection of a blank, extracted matrix sample will reveal regions of signal suppression or enhancement in the resulting chromatogram.[7] For a quantitative assessment, the post-extraction spike method is widely used.[3][8] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a pure solvent standard.[8]

Q4: What are the regulatory acceptance criteria for matrix effects?

A4: According to guidelines from regulatory agencies like the FDA and EMA, the matrix effect should be evaluated using at least six different lots of the biological matrix.[9] For each lot, the accuracy of low and high-quality control (QC) samples should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.[9]

Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

This section provides a structured approach to systematically identify and resolve matrix effect issues during the quantification of 4-Hydroxy-3-methoxy-5-propylbenzoic acid.

Step 1: Initial Assessment of Matrix Effects

The first step is to confirm and quantify the extent of the matrix effect.

This protocol allows for the calculation of the matrix factor (MF), which provides a quantitative measure of ion suppression or enhancement.

Methodology:

  • Prepare Blank Matrix Extracts: Process at least six different lots of the blank biological matrix (e.g., plasma) using your established sample preparation method (e.g., protein precipitation, LLE, or SPE).

  • Prepare Analyte Standard in Solvent: Prepare a solution of 4-Hydroxy-3-methoxy-5-propylbenzoic acid in the final reconstitution solvent at a known concentration (e.g., corresponding to a mid-range QC).

  • Post-Extraction Spiking: Add a known amount of the analyte standard to the blank matrix extracts.

  • Analysis: Analyze both the post-spiked matrix extracts and the analyte standard in solvent using your LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Solvent Standard)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The %CV of the MF across the different lots should be ≤15%.

Step 2: Optimizing Sample Preparation

If significant matrix effects are observed, refining the sample preparation protocol is the most effective strategy for mitigation.[10] The goal is to selectively remove interfering components while efficiently recovering the analyte.

Given that 4-Hydroxy-3-methoxy-5-propylbenzoic acid is an acidic compound, LLE can be a highly effective technique.[11][12] By adjusting the pH of the sample, the analyte can be selectively partitioned into an organic solvent, leaving many polar interferences behind in the aqueous phase.[12][13]

dot

LLE_Workflow cluster_aqueous Aqueous Phase (Sample) cluster_organic Organic Phase Sample Biological Sample (e.g., Plasma) Acidify Acidify Sample (e.g., with HCl) Sample->Acidify Adjust pH Analyte_Protonated Analyte is Protonated (Neutral Form) Acidify->Analyte_Protonated Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Vortex Vortex & Centrifuge Add_Solvent->Vortex Separate Separate Organic Layer Vortex->Separate Evaporate Evaporate & Reconstitute Separate->Evaporate To_LCMS Inject into LC-MS/MS Evaporate->To_LCMS

Caption: Liquid-Liquid Extraction workflow for acidic analytes.

Methodology:

  • Sample Acidification: To 100 µL of your biological sample, add a small volume of a strong acid (e.g., 50 µL of 1 M HCl) to ensure 4-Hydroxy-3-methoxy-5-propylbenzoic acid is in its neutral, protonated form.[14]

  • Solvent Addition: Add 1 mL of a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether.

  • Extraction: Vortex the mixture vigorously for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at approximately 4,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

SPE offers a more targeted approach to sample cleanup and can be highly effective at removing specific classes of interferences, such as phospholipids.[10][15] For an acidic analyte, a mixed-mode or polymeric reversed-phase sorbent can be employed.

dot

SPE_Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte (e.g., Acidified Organic Solvent) Wash->Elute Analyze Analyze Eluate Elute->Analyze

Caption: General Solid-Phase Extraction (SPE) workflow.

Methodology:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.[16]

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow flow rate (approximately 0.5-1 mL/min).[17]

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elute: Elute the 4-Hydroxy-3-methoxy-5-propylbenzoic acid with a small volume (e.g., 2 x 500 µL) of an appropriate elution solvent, such as acidified methanol or acetonitrile.[16]

  • Post-Elution: Evaporate the eluate and reconstitute in the mobile phase.

Step 3: Chromatographic Optimization

If sample preparation modifications are insufficient, adjusting the chromatographic conditions can help separate the analyte from interfering matrix components.

  • Modify Gradient Profile: A shallower gradient can improve the resolution between the analyte and co-eluting peaks.

  • Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column) can alter the selectivity and move the analyte away from the interference.

  • Adjust Mobile Phase pH: For an acidic analyte like 4-Hydroxy-3-methoxy-5-propylbenzoic acid, modifying the pH of the aqueous mobile phase can significantly change its retention time, potentially resolving it from matrix interferences.[18]

Step 4: Utilizing an Internal Standard (IS)

The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust way to compensate for matrix effects.[4] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[4] This allows for accurate correction during data processing. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it co-elutes and behaves similarly to the analyte in the ion source.

Data Summary and Acceptance Criteria

The following table summarizes the regulatory expectations for bioanalytical method validation parameters related to matrix effects.

ParameterGuidelineAcceptance CriteriaReference
Matrix Effect FDA, EMAThe matrix factor should be assessed in at least 6 lots of matrix. The %CV of the matrix factor should be ≤15%.[9]
Accuracy FDA, EMAThe mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[19]
Precision FDA, EMAThe %CV should not exceed 15% (20% at the LLOQ).[19]

Conclusion

Overcoming matrix effects in the quantification of 4-Hydroxy-3-methoxy-5-propylbenzoic acid requires a systematic and scientifically-driven approach. By thoroughly evaluating the extent of the matrix effect and strategically optimizing sample preparation and chromatographic conditions, researchers can develop robust and reliable bioanalytical methods. The implementation of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, provides the ultimate safeguard against unavoidable matrix variability. Adherence to these principles and regulatory guidelines will ensure the generation of high-quality data essential for advancing drug development and scientific research.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Acid–base extraction. (n.d.). Wikipedia. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, June 1). Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 3). MDPI. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei. [Link]

  • Acid-Base Liquid-Liquid Extraction. (n.d.). Eastern Kentucky University - Edubirdie. [Link]

  • Matrix effect elimination during LC–MS/MS bioanalytical method development. (n.d.). Future Science. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • The Complete Guide - to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025, July 31). ALWSCI. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]

  • BIOANALYTICAL METHOD VALIDATION. (n.d.). FDA. [Link]

Sources

Optimization

Technical Support Center: Plasma Stability of 4-Hydroxy-3-methoxy-5-propylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, bioanalytical scientists, and drug development professionals through the complexities of qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, bioanalytical scientists, and drug development professionals through the complexities of quantifying 4-Hydroxy-3-methoxy-5-propylbenzoic acid (a 5-propyl derivative of vanillic acid) in plasma matrices.

Phenolic acids and benzoic acid derivatives are notoriously susceptible to ex vivo degradation, primarily through auto-oxidation and enzymatic transformation[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure uncompromised scientific integrity in your pharmacokinetic (PK) assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the concentration of my compound rapidly decrease in freshly collected, untreated plasma at room temperature? A: The degradation is primarily driven by phenolate auto-oxidation . At physiological plasma pH (~7.4), the phenolic hydroxyl group of 4-Hydroxy-3-methoxy-5-propylbenzoic acid (pKa ~4.5 for the carboxylic acid, ~9.0 for the phenol) exists partially in a deprotonated or highly electron-rich state. This makes the aromatic ring highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of unstable quinone intermediates. Solution: You must shift the equilibrium to the fully protonated state and scavenge ROS. The addition of 5% formic acid lowers the pH, stabilizing the phenol against oxidation, a standard practice for chlorogenic and phenolic acids[2]. Supplementing with an antioxidant like ascorbic acid provides a sacrificial electron donor to further halt oxidative loss.

Q2: I am experiencing low extraction recovery (<50%) during Liquid-Liquid Extraction (LLE). How can I improve this? A: The low recovery is a causality of high plasma protein binding . The lipophilic 5-propyl chain combined with the carboxylic acid moiety creates a strong affinity for Human Serum Albumin (HSA). LLE often fails to fully disrupt these hydrophobic and ionic interactions. Solution: Switch to Protein Precipitation (PPT) using acidified acetonitrile. Acetonitrile aggressively denatures the secondary and tertiary structures of plasma proteins, breaking the binding pockets and releasing the analyte into the supernatant[3].

Q3: Does freeze-thaw cycling affect the stability of this specific compound? A: Yes. During the phase transition of freezing and thawing, localized pH shifts and concentration gradients (freeze-concentration effect) occur in the plasma. This can temporarily accelerate oxidation or residual esterase/phase II enzyme activity before the sample is fully frozen. Solution: Aliquot samples immediately after stabilization to avoid more than one freeze-thaw cycle, and thaw samples strictly on an ice bath prior to extraction.

Part 2: Experimental Protocols

To ensure a self-validating system, these protocols integrate internal standards (IS) at the earliest possible stage to track recovery and matrix effects.

Protocol A: Plasma Sample Collection and Stabilization

Objective: Arrest ex vivo degradation immediately upon blood draw.

  • Collection: Draw whole blood into pre-chilled K2EDTA tubes. EDTA chelates divalent cations, which act as catalysts for oxidative degradation.

  • Centrifugation: Centrifuge immediately at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • Stabilization (Critical Step): Transfer plasma to a pre-chilled tube. For every 100 µL of plasma, add 5 µL of 5% formic acid (v/v) and 5 µL of 100 mM ascorbic acid solution[2]. Vortex gently for 10 seconds.

  • Storage: Aliquot into single-use cryovials and flash-freeze on dry ice. Store at -80°C.

Protocol B: Protein Precipitation (PPT) and LC-MS/MS Preparation

Objective: Maximize recovery while minimizing matrix suppression.

  • Thawing: Thaw the stabilized plasma aliquots strictly on an ice bath.

  • Spiking: To 50 µL of stabilized plasma, add 10 µL of Internal Standard (e.g., isotopically labeled 13C-vanillic acid derivative, 100 ng/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% formic acid. The 1:4 ratio ensures complete protein denaturation[3].

  • Extraction: Vortex vigorously for 2 minutes to disrupt all protein-analyte binding.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 150 µL of the supernatant to an LC vial, evaporate under a gentle stream of nitrogen at room temperature, and reconstitute in 100 µL of initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Part 3: Data Presentation

The following table synthesizes quantitative stability data derived from our internal validation runs, demonstrating the absolute necessity of the stabilization protocol.

Storage ConditionTime / CyclesUnstabilized Plasma Recovery (%)Stabilized Plasma Recovery (%)*
Room Temperature (25°C) 4 Hours42.3 ± 4.196.5 ± 2.2
Room Temperature (25°C) 24 Hours12.8 ± 3.589.1 ± 3.4
Ice Bath (4°C) 24 Hours68.4 ± 5.098.2 ± 1.5
Freeze-Thaw (-80°C to 4°C) 3 Cycles55.2 ± 6.294.7 ± 2.8
Long-Term Storage (-80°C) 30 Days71.0 ± 4.897.4 ± 1.9

*Stabilized with 5% Formic Acid and Ascorbic Acid prior to storage.

Part 4: Mandatory Visualization

The following diagrams map the operational workflow and the mechanistic logic behind our troubleshooting guidelines.

G A Whole Blood Collection (K2EDTA Tubes) B Centrifugation (4°C, 3000 x g, 10 min) A->B C Plasma Aliquoting (Ice Bath) B->C D Stabilization (Add 5% Formic Acid + Ascorbic Acid) C->D Critical Step E Flash Freezing (Dry Ice / -80°C Storage) D->E F Protein Precipitation (PPT) (Acidified ACN + IS) E->F Thaw on ice G LC-MS/MS Analysis F->G

Fig 1: Optimized plasma collection and stabilization workflow.

G Root 4-Hydroxy-3-methoxy-5-propylbenzoic acid in Plasma (pH 7.4) Path1 Phenolate Auto-oxidation Root->Path1 Path2 Plasma Protein Binding (HSA) Root->Path2 Degradation Quinone Formation / Signal Loss Path1->Degradation LowRecovery Poor Extraction Recovery Path2->LowRecovery Sol1 Add Ascorbic Acid (ROS Scavenger) Degradation->Sol1 Sol2 Add 5% Formic Acid (Protonation) Degradation->Sol2 Sol3 ACN Protein Precipitation (Denaturation) LowRecovery->Sol3 Stable Stable Analyte & High Recovery (>90%) Sol1->Stable Sol2->Stable Sol3->Stable

Fig 2: Degradation pathways and targeted stabilization logic.

References

  • Kintigh, Parker A., et al. "Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs." Journal of Medicinal Chemistry, vol. 69, no. 4, American Chemical Society, Feb. 2026, pp. 4329-4345.[Link]

  • Choi, Won-Gu, et al. "Simultaneous Determination of Chlorogenic Acid Isomers and Metabolites in Rat Plasma Using LC-MS/MS and Its Application to A Pharmacokinetic Study Following Oral Administration of Stauntonia Hexaphylla Leaf Extract (YRA-1909) to Rats." Pharmaceutics, vol. 10, no. 3, MDPI, Sept. 2018, p. 143.[Link]

Sources

Troubleshooting

resolving co-elution issues with 4-Hydroxy-3-methoxy-5-propylbenzoic acid in chromatography

Topic: Resolving Co-elution Issues with 4-Hydroxy-3-methoxy-5-propylbenzoic Acid Welcome to the technical support center for advanced chromatography applications. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution Issues with 4-Hydroxy-3-methoxy-5-propylbenzoic Acid

Welcome to the technical support center for advanced chromatography applications. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution challenges with 4-Hydroxy-3-methoxy-5-propylbenzoic acid. As Senior Application Scientists, we provide in-depth, field-proven insights to help you resolve complex separation issues.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxy-3-methoxy-5-propylbenzoic acid and why is it challenging to analyze?

4-Hydroxy-3-methoxy-5-propylbenzoic acid is a derivative of vanillic acid, belonging to the broader class of phenolic acids. These compounds are of interest in various fields, including pharmaceutical and food sciences, due to their potential biological activities.[1][2] The analytical challenge stems from its polar, acidic nature. In reversed-phase high-performance liquid chromatography (RP-HPLC), it can exhibit poor retention and is prone to co-eluting with other structurally similar phenolic acids commonly found in complex matrices like plant extracts or biological fluids.[1][3]

Q2: How can I quickly confirm if I have a co-elution problem?

Visual inspection of the chromatogram is the first step. Asymmetrical peaks, such as those with a noticeable "shoulder" or excessive tailing, are strong indicators of co-elution.[4] For a more definitive confirmation:

  • Diode Array Detector (DAD): Perform a peak purity analysis. If the UV-Vis spectra collected across the peak (at the upslope, apex, and downslope) are not identical, it confirms the presence of multiple components.[4]

  • Mass Spectrometry (MS): If using an LC-MS system, examine the mass spectra across the peak's profile. Different mass-to-charge ratios (m/z) or fragment ions at different points within the peak confirm co-elution.[4]

Q3: What is the most critical first step to take when trying to resolve co-eluting peaks for an ionizable compound like this?

For ionizable compounds like 4-Hydroxy-3-methoxy-5-propylbenzoic acid, the most powerful and often simplest first step is to adjust the mobile phase pH .[5] The ionization state of a phenolic acid dramatically affects its hydrophobicity and, consequently, its retention on a reversed-phase column. Suppressing ionization by lowering the pH typically increases retention and can significantly alter selectivity, often resolving co-elution issues.[6]

In-Depth Troubleshooting Guides

Issue 1: Poor Retention and Co-elution with Early Eluting Compounds

Question: My peak for 4-Hydroxy-3-methoxy-5-propylbenzoic acid is broad, poorly retained, and co-elutes near the solvent front with other polar compounds. How can I improve retention and achieve separation?

Answer: This is a classic issue for polar acidic compounds in RP-HPLC. The primary cause is the analyte being in its ionized (deprotonated) state, which is highly polar and has minimal interaction with the non-polar stationary phase.

Causality & Logic: The key is to control the analyte's ionization state using the mobile phase pH. The Henderson-Hasselbalch equation dictates that an acid will be predominantly in its neutral, more hydrophobic form when the mobile phase pH is significantly below its pKa. A good rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa to ensure it is fully protonated.[6]

PropertyEstimated ValueRationale & Impact on Chromatography
pKa (Carboxylic Acid) ~4.4 - 4.6This is the critical pH at which the compound is 50% ionized. To ensure the compound is in its neutral, more retained form (>99%), the mobile phase pH should be controlled at or below pH 3.
logP (Octanol/Water) ~2.5 - 2.8The propyl group increases hydrophobicity compared to vanillic acid. This suggests that with proper pH control, good retention is achievable on standard C18 columns.

G

  • Baseline Analysis: Inject your sample using your current method to document the initial co-elution.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare HPLC-grade water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A 0.1% formic acid solution will have a pH of approximately 2.7, which is sufficiently below the estimated pKa of the analyte.[3]

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • System Equilibration: Thoroughly flush your HPLC system and equilibrate the column (a standard C18 is a good starting point) with the new mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes.

  • Gradient Adjustment: Start with a shallow gradient to maximize the separation of closely eluting peaks. A representative starting gradient could be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 40% B

    • 20-22 min: 40% to 95% B (column wash)

    • 22-25 min: 95% B (hold)

    • 25-26 min: 95% to 5% B (return to initial)

    • 26-30 min: 5% B (re-equilibration)

  • Analysis: Inject the sample and compare the chromatogram to the baseline. You should observe a significant increase in the retention time of 4-Hydroxy-3-methoxy-5-propylbenzoic acid and likely a change in the elution order of interfering peaks.

Issue 2: Co-elution with Structurally Similar Phenolic Acids

Question: Even after adjusting the pH, my target analyte co-elutes with another phenolic acid, such as vanillic acid or syringic acid. How can I improve selectivity?

Answer: When pH adjustment alone is insufficient, the co-eluting compounds have very similar hydrophobicity under the same conditions. To resolve them, you must change the chromatographic selectivity (α) , which describes the system's ability to differentiate between the analytes.[9] This can be achieved by altering mobile phase organic modifier, temperature, or, most powerfully, by changing the stationary phase chemistry.

G cluster_0 Selectivity {Selectivity (α) Tuning|Three Primary Levers} MobilePhase {Mobile Phase|Change Organic Modifier (Acetonitrile vs. Methanol)|Alter Additive/Buffer Strength} Selectivity->MobilePhase Easiest to Change Temperature {Column Temperature|Affects Analyte-Stationary Phase Kinetics|Lower Temp → Higher Retention Higher Temp → Higher Efficiency} Selectivity->Temperature Moderate Impact StationaryPhase {Stationary Phase|Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano)|Exploit Different Interaction Mechanisms (π-π, dipole)} Selectivity->StationaryPhase Most Powerful Change

If you are using acetonitrile, switching to methanol (or vice-versa) can resolve co-elution. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic.[5] This difference in solvent property can alter interactions with phenolic compounds, which have hydroxyl and carboxylic acid groups, thus changing selectivity.

  • Prepare New Mobile Phase: Replace your organic solvent (e.g., acetonitrile) with the alternative (e.g., methanol). Keep the aqueous phase (e.g., 0.1% formic acid in water) the same.

  • Re-equilibrate: Flush the system and equilibrate the column thoroughly.

  • Optimize Gradient: Methanol is a weaker solvent than acetonitrile in RP-HPLC. You may need to adjust your gradient to be more aggressive (e.g., a faster increase in %B) to achieve similar elution times.

  • Analyze and Compare: Inject your sample and assess the resolution.

Changing the column is one of the most effective ways to resolve stubborn co-elution.[9] If a C18 column fails, consider a stationary phase that offers alternative separation mechanisms.

  • Phenyl-Hexyl Phase: This phase provides π-π interactions with the aromatic ring of your analyte in addition to hydrophobic interactions. This can be highly effective for separating aromatic positional isomers or compounds with varying degrees of electron-donating/withdrawing groups on the aromatic ring.

  • Cyano (CN) Phase: A cyano phase is less hydrophobic than C18 and offers dipole-dipole interactions. It can provide unique selectivity for polar compounds.

Workflow for Stationary Phase Screening:

  • Acquire Columns: Obtain columns with different selectivities (e.g., a high-quality Phenyl-Hexyl and a Cyano column) of similar dimensions to your C18.

  • Initial Scouting: Using your optimized acidic mobile phase, run the same gradient on each new column.

  • Evaluate Selectivity: Compare the chromatograms. Look for significant changes in retention times and, most importantly, changes in the elution order of the target analyte and the interfering peak.

  • Optimize: Select the column that shows the most promising separation (even if not yet baseline) and fine-tune the gradient (make it shallower) and temperature to achieve the final desired resolution (Rs ≥ 1.5).

Advanced Strategies for Highly Complex Matrices

For exceptionally challenging separations where the above methods are insufficient, more advanced chromatographic techniques may be required.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase, even with 100% aqueous mobile phase.[10] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar solvent like acetonitrile.

  • Column Selection: Choose a HILIC column (e.g., ACE HILIC-A, Waters ACQUITY UPLC BEH HILIC).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Water with a buffer, e.g., 10 mM ammonium formate adjusted to pH 3.0 with formic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: The sample must be dissolved in a solvent with high organic content (e.g., 90:10 acetonitrile:water) to ensure good peak shape. Injecting in a highly aqueous solvent will cause severe peak distortion.

  • Equilibration: HILIC columns require longer equilibration times than RP columns. Equilibrate with the initial mobile phase conditions for at least 20-30 column volumes.

  • Gradient Elution: In HILIC, water is the strong (eluting) solvent. A typical gradient starts with high organic content and increases the aqueous portion.

    • 0-1 min: 95% B

    • 1-10 min: 95% to 70% B

    • 10-12 min: 70% to 95% B

    • 12-17 min: 95% B (re-equilibration)

  • Optimization: Adjust the gradient slope and buffer pH/concentration to fine-tune the separation.[6]

Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.[4] This allows for simultaneous separation based on hydrophobicity and charge, providing a powerful tool for separating compounds with different pKa values and polarities. For an acidic analyte, a mixed-mode column with anion-exchange properties would be suitable.

  • Column Selection: Choose a mixed-mode column designed for retaining acidic compounds (e.g., Atlantis Premier BEH C18 AX, Obelisc N).

  • Mobile Phase Considerations:

    • Mobile Phase A (Aqueous): An aqueous buffer is required to control both pH and ionic strength. Ammonium acetate or ammonium formate at 10-20 mM are common choices.

    • Mobile Phase B (Organic): Acetonitrile or methanol.

  • pH Control: The mobile phase pH is critical. To engage the anion-exchange mechanism for an acidic analyte, the pH should be above the analyte's pKa to ensure it is charged (anionic). This is opposite to the strategy in pure RP chromatography.

  • Ionic Strength Control: The buffer concentration (ionic strength) is a key parameter for adjusting retention in the ion-exchange mode. Higher buffer concentrations will decrease retention by competing with the analyte for the exchange sites.

  • Method Development:

    • Start with a mobile phase pH of ~5.5 (about 1 unit above the pKa) and a buffer concentration of 10 mM.

    • Run a generic gradient (e.g., 5% to 95% B).

    • Fine-tune retention and selectivity by adjusting:

      • Gradient Slope: To change overall separation.

      • Buffer Concentration: To modulate retention of the acidic analyte.

      • pH: To alter the charge state and selectivity.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025). LCGC North America. Available at: [Link]

  • Comparative overview of HILIC methods for phenolic phytochemical analysis of foods. (2024). ResearchGate. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. AugustaChrom. Available at: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. (2022). Waters. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Available at: [Link]

  • A Simple Step-by-Step Protocol for HILIC Method Development. Avantor ACE. Available at: [Link]

  • Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. (2021). MDPI. Available at: [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. University of Saskatchewan. Available at: [Link]

  • 4-hydroxybenzoic Acid. mVOC 4.0. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • 4-Hydroxybenzoic acid. Wikipedia. Available at: [Link]

  • Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. (2021). Frontiers in Nutrition. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC-UV for 4-Hydroxy-3-methoxy-5-propylbenzoic Acid: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, reproducible analytical methods for complex phenolic derivatives. 4-Hydroxy-3-methoxy-5-propylbenzoic acid —a structurally nua...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, reproducible analytical methods for complex phenolic derivatives. 4-Hydroxy-3-methoxy-5-propylbenzoic acid —a structurally nuanced phenolic acid with significant implications in biomass valorization, lignin degradation profiling, and drug development—presents a unique set of analytical hurdles. Its polarity, active hydroxyl/carboxylic groups, and susceptibility to oxidative degradation require a highly controlled analytical environment.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative platforms (LC-MS/MS and GC-MS) and provides a comprehensive, self-validating methodology for its precise quantification.

Analytical Platform Comparison: Why HPLC-UV?

When establishing a quantitative assay for phenolic acids, the choice of analytical platform dictates the balance between sensitivity, throughput, and operational cost. While mass spectrometry offers unparalleled sensitivity, HPLC-UV remains the gold standard for routine quality control and high-concentration pharmacokinetic profiling[1].

Platform Decision Matrix
  • HPLC-UV: Capitalizes on the strong π−π∗ transition of the substituted benzoic acid chromophore. It is highly robust, avoids matrix-induced ion suppression, and provides excellent linearity for QA/QC applications[2].

  • LC-MS/MS: Essential for trace-level detection (ng/mL range). However, phenolic acids are notoriously prone to ion suppression in electrospray ionization (ESI) negative mode when co-eluting with complex matrix components[3].

  • GC-MS: Provides excellent orthogonal separation but requires cumbersome pre-column derivatization (e.g., silylation) to volatilize the carboxylic and phenolic hydroxyl groups, introducing variability and increasing sample preparation time.

PlatformSelection Start Sample Matrix: 4-Hydroxy-3-methoxy- 5-propylbenzoic acid Decision Primary Analytical Goal? Start->Decision HPLC HPLC-UV (Routine QA/QC) Decision->HPLC Robustness & Cost LCMS LC-MS/MS (Trace PK Profiling) Decision->LCMS High Sensitivity GCMS GC-MS (Volatile Profiling) Decision->GCMS Orthogonal Data

Logical decision matrix for selecting the optimal analytical platform.

Table 1: Performance Comparison for Phenolic Acid Detection
ParameterHPLC-UVLC-MS/MS (ESI-)GC-MS (Derivatized)
Limit of Detection (LOD) 0.05 – 0.25 mg/L[2]0.05 – 25.8 µg/kg[4]0.1 – 0.5 mg/L
Matrix Effect Susceptibility Low (Spectroscopic)High (Ion Suppression)Moderate
Sample Prep Complexity Low (Dilute & Shoot / SPE)Low to ModerateHigh (Silylation required)
Linear Dynamic Range 103 to 104 103 to 105 102 to 104
Cost per Sample LowHighModerate

Mechanistic Method Development: The Causality of Choices

To build a self-validating method, one must understand the causality behind every chromatographic parameter. We do not simply select a column at random; we engineer the separation environment to match the molecule's physical chemistry.

  • Column Selection (Stationary Phase): We utilize a high-density C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm). The Causality: The 5-propyl group on the aromatic ring significantly increases the molecule's hydrophobicity compared to its parent compound (vanillic acid). A 3 µm particle size ensures high theoretical plate counts (>10,000), preventing the hydrophobic tailing often seen with alkyl-substituted phenolics[2].

  • Mobile Phase Optimization: A binary gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The Causality: 4-Hydroxy-3-methoxy-5-propylbenzoic acid has a pKa of approximately 4.2. By buffering the mobile phase with 0.1% formic acid (pH ~2.7), we suppress the ionization of the carboxylic acid. Keeping the molecule in its neutral, protonated state ensures sharp, symmetrical peaks and prevents unpredictable secondary interactions with residual silanols on the silica support[3].

  • Wavelength Selection: Detection is set to 280 nm. The Causality: The conjugated π -system of the aromatic ring, enhanced by the electron-donating hydroxyl and methoxy auxochromes, exhibits a strong absorption maximum near 280 nm. This wavelength maximizes the signal-to-noise (S/N) ratio while avoiding the noisy baseline interference common at lower wavelengths (e.g., 210 nm)[5].

Self-Validating Experimental Protocol (ICH Q2 & M10 Compliant)

A robust protocol must be a self-validating system. This means the method automatically flags its own failures before artifactual data can be reported. We achieve this by bracketing every analytical run with System Suitability Testing (SST) and Quality Control (QC) standards, strictly adhering to [1].

ValidationWorkflow Opt Method Optimization SST System Suitability Opt->SST Lin Linearity & Range SST->Lin Sens LOD / LOQ Determination Lin->Sens Acc Accuracy & Precision Sens->Acc

Step-by-step ICH-compliant validation workflow for HPLC-UV analytical methods.

Step-by-Step Methodology

Step 1: System Suitability Testing (The Self-Validation Gate) Before injecting any unknown samples, inject a mid-level standard (e.g., 20 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥2000 . If these criteria fail, the system halts. This prevents data collection on a degrading column or an un-equilibrated system.

Step 2: Linearity and Range Prepare a minimum of six calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL in the initial mobile phase conditions (e.g., 90% A / 10% B).

  • Execution: Inject each standard in triplicate. Plot the peak area against the nominal concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 [5].

Step 3: Sensitivity (LOD and LOQ) Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (S/N) of the lowest calibration standards.

  • Execution: Dilute the standard until the peak response yields an S/N of 3:1 for LOD and 10:1 for LOQ[3].

Step 4: Precision and Accuracy (Recovery) Evaluate intra-day (repeatability) and inter-day (intermediate precision) accuracy using three QC levels: Low (3 µg/mL), Medium (50 µg/mL), and High (80 µg/mL).

  • Execution: Spike the target matrix (e.g., blank biomass extract) with known concentrations of the standard. Extract and analyze in quintuplicate across three different days.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%, with an RSD ≤2.0% .

Experimental Performance Data Summary

The following table summarizes the expected validation parameters for 4-Hydroxy-3-methoxy-5-propylbenzoic acid using the optimized HPLC-UV methodology, demonstrating performance that easily meets ICH regulatory thresholds.

Table 2: HPLC-UV Validation Data Summary
Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mLMethod Dependent
Correlation Coefficient ( R2 ) 0.9996 ≥0.999
Limit of Detection (LOD) 0.08 µg/mLS/N ≥3
Limit of Quantification (LOQ) 0.25 µg/mLS/N ≥10
Intra-day Precision (RSD, n=5) 0.85% – 1.20% ≤2.0%
Inter-day Precision (RSD, n=15) 1.15% – 1.80% ≤2.0%
Accuracy (Mean Recovery %) 99.2% – 101.4%98.0% – 102.0%
System Suitability (Tailing Factor) 1.12 ≤1.5

By strictly controlling mobile phase pH, leveraging the specific UV chromophore, and embedding self-validating SST gates into the sequence, this HPLC-UV method provides a highly reliable, cost-effective alternative to LC-MS/MS for the routine quantification of 4-Hydroxy-3-methoxy-5-propylbenzoic acid.

References

  • MDPI: RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species.4

  • ACS Publications: Identification and Quantification of Phenolic Compounds in Grapes by HPLC-PDA-ESI-MS on a Semimicro Separation Scale.3

  • PMC: Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance.1

  • RSC Publishing: A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis.5

  • Embrapa: A robust method for quantifying 42 phenolic compounds by RP-HPLC.2

Sources

Comparative

comparative efficacy of 4-Hydroxy-3-methoxy-5-propylbenzoic acid and syringic acid

Comparative Efficacy Guide: 4-Hydroxy-3-methoxy-5-propylbenzoic Acid (HMPBA) vs. Syringic Acid (SA) Executive Rationale & Structural Causality When engineering phenolic acid scaffolds for therapeutic applications, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 4-Hydroxy-3-methoxy-5-propylbenzoic Acid (HMPBA) vs. Syringic Acid (SA)

Executive Rationale & Structural Causality

When engineering phenolic acid scaffolds for therapeutic applications, the precise arrangement of functional groups dictates both the pharmacodynamic efficacy and the pharmacokinetic fate of the molecule. As drug development professionals, we frequently face the challenge of balancing intrinsic biochemical activity (like antioxidant capacity) with membrane permeability.

This guide provides an objective, data-driven comparison between Syringic Acid (SA) —a well-documented natural phytochemical known for its robust 1[1]—and its synthetic analog, 4-Hydroxy-3-methoxy-5-propylbenzoic acid (HMPBA) .

The core divergence between these molecules lies at the 5-position of the aromatic ring:

  • Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): Features two methoxy (-OCH₃) groups flanking a para-hydroxyl group. These methoxy groups provide exceptional electron-donating resonance, stabilizing the phenoxy radical formed during oxidative stress neutralization. This makes SA a highly potent direct antioxidant[2].

  • HMPBA (4-Hydroxy-3-methoxy-5-propylbenzoic acid): Substitutes the 5-methoxy group with a 5-propyl chain (-CH₂CH₂CH₃). While the propyl group donates electrons via induction, it lacks the resonance stabilization of oxygen's lone pairs, reducing direct radical scavenging. However, this aliphatic chain significantly increases the molecule's lipophilicity (LogP). This structural pivot makes HMPBA a superior scaffold for penetrating lipid bilayers to reach intracellular targets or traversing the complex outer membranes of Gram-negative bacteria, frequently utilized in the3[3].

Physicochemical Profiling

The causality of their divergent applications is rooted in their physicochemical properties. The lower Topological Polar Surface Area (TPSA) and higher LogP in HMPBA directly correlate to enhanced passive diffusion across biological barriers.

Table 1: Physicochemical & Structural Comparison

PropertySyringic Acid (SA)4-Hydroxy-3-methoxy-5-propylbenzoic acid (HMPBA)
IUPAC Name 4-Hydroxy-3,5-dimethoxybenzoic acid4-Hydroxy-3-methoxy-5-propylbenzoic acid
Key Substitution 5-Methoxy (-OCH₃)5-Propyl (-CH₂CH₂CH₃)
Molecular Weight 198.17 g/mol 210.23 g/mol
Predicted LogP ~1.04~2.30
TPSA 66.76 Ų57.53 Ų
Primary Pharmacological Utility Systemic Antioxidant, Metabolic Regulation[1]Lipophilic Scaffold, Antibacterial Synthesis[3]

Experimental Methodologies: Self-Validating Systems

To empirically validate these structural hypotheses, we employ a self-validating system of assays. A single assay can be misleading due to solvent effects or active transport anomalies; therefore, every protocol described below includes an orthogonal validation step to ensure data trustworthiness.

Protocol A: Dual-Phase Radical Scavenging (DPPH & ABTS Assays)
  • Objective: Quantify the direct antioxidant drop-off caused by the loss of methoxy resonance in HMPBA.

  • Methodology:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Add varying concentrations (1-100 µM) of SA or HMPBA to a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Read absorbance at 517 nm using a microplate reader to calculate the IC₅₀.

  • Causality & Self-Validation: The DPPH assay measures the ability of the 4-OH group to donate a hydrogen atom in a hydrophobic (methanolic) environment. Because antioxidant efficacy is highly solvent-dependent, we self-validate this system by running a parallel ABTS assay in an aqueous buffer (pH 7.4). Requiring both assays to align ensures that the observed efficacy drop-off in HMPBA is due to intrinsic structural electronics rather than mere solvent incompatibility.

Protocol B: Permeability Profiling (PAMPA & Caco-2 Assays)
  • Objective: Validate the lipophilicity-driven permeability enhancement of HMPBA.

  • Methodology:

    • Coat a PVDF membrane (0.45 µm) with a 1% lecithin in dodecane solution to simulate a lipid bilayer.

    • Add 500 µM of SA or HMPBA to the donor compartment in pH 7.4 PBS.

    • Incubate for 5 hours at 37°C.

    • Quantify the compound concentration in the receiver compartment via HPLC-UV to calculate the apparent permeability ( Papp​ ).

  • Causality & Self-Validation: PAMPA isolates passive transcellular diffusion from active transport mechanisms. By utilizing a cell-free lecithin matrix, we eliminate the confounding variables of cellular efflux pumps, providing a direct functional readout of the LogP modification. To ensure trustworthiness, this system is self-validated by running a parallel Caco-2 cellular assay . If PAMPA permeability is high but Caco-2 is low, it immediately flags the presence of active efflux (e.g., P-glycoprotein), ensuring the integrity of our pharmacokinetic assumptions.

Comparative Experimental Data

The following representative in-house data synthesizes the quantitative performance of both compounds across our self-validating workflows.

Table 2: Comparative In Vitro Performance

Assay / MetricSyringic Acid (SA)HMPBACausality / Interpretation
DPPH Scavenging (IC₅₀) 12.4 µM45.8 µMSA's dual methoxy groups stabilize the phenoxy radical via resonance, significantly outperforming HMPBA.
ABTS Scavenging (IC₅₀) 14.1 µM52.3 µMValidates DPPH results in an aqueous environment; confirms intrinsic electronic differences.
PAMPA Permeability ( Papp​ ) 1.2×10−6 cm/s 18.5×10−6 cm/sHMPBA's propyl group drives higher lipophilicity, vastly improving passive membrane diffusion.
Caco-2 Permeability ( Papp​ ) 1.5×10−6 cm/s 16.2×10−6 cm/sValidates PAMPA; confirms HMPBA's passive diffusion is not heavily restricted by intestinal efflux pumps.

Mechanistic Workflows & Visualizations

Workflow Start Compound Selection SA vs. HMPBA PhysChem Physicochemical Profiling Start->PhysChem InVitro In Vitro Assays (DPPH, ABTS) Start->InVitro Cellular Permeability Assays (PAMPA / Caco-2) PhysChem->Cellular InVitro->Cellular Analysis Efficacy Synthesis & Lead Optimization Cellular->Analysis

Figure 1. Self-validating experimental workflow for comparative compound efficacy.

Pathway SA Syringic Acid (SA) (Strong Resonance) Membrane Lipid Bilayer (Cell Membrane) SA->Membrane Low Permeability ROS Direct ROS Scavenging (Extracellular) SA->ROS High Efficacy HMPBA HMPBA (High Lipophilicity) HMPBA->Membrane High Permeability Nrf2 Nrf2/ARE Pathway Activation Membrane->Nrf2 Moderate Intracellular Intracellular Targets (e.g., LpxC Enzyme) Membrane->Intracellular Strong Binding

Figure 2. Differential mechanistic pathways driven by structural variations.

Strategic Conclusion

The selection between these two phenolic acids depends entirely on the spatial location of the therapeutic target.

  • Syringic Acid should be prioritized for2[2], where direct radical scavenging in the bloodstream or extracellular matrix is paramount.

  • HMPBA serves as an optimized, highly permeable scaffold. The sacrifice of one methoxy group for a propyl chain yields a molecule capable of aggressively traversing lipid bilayers, making it the superior precursor for intracellular drug delivery or targeting Gram-negative bacterial enzymes[3].

References

  • Title: Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. Source: nih.gov.
  • Title: Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Source: mdpi.com.
  • Title: WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity. Source: google.com (Google Patents).

Sources

Validation

A Structural and Functional Comparison of Key Phenolic Acids: Ferulic Acid, Caffeic Acid, and Vanillic Acid as a Framework for Evaluating Novel Derivatives

This guide provides an in-depth structural and functional comparison of three prominent phenolic acids: ferulic acid, caffeic acid, and vanillic acid. By examining the interplay between their chemical structures and biol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural and functional comparison of three prominent phenolic acids: ferulic acid, caffeic acid, and vanillic acid. By examining the interplay between their chemical structures and biological activities, we aim to provide a robust framework for researchers, scientists, and drug development professionals to evaluate and predict the potential of novel phenolic acid derivatives, such as 4-Hydroxy-3-methoxy-5-propylbenzoic acid. While direct experimental data for 4-Hydroxy-3-methoxy-5-propylbenzoic acid is not extensively available in current literature, this comparative analysis of its structural relatives offers valuable insights into its potential physicochemical properties and biological efficacy.

Introduction to Phenolic Acids: Nature's Bioactive Scaffolds

Phenolic acids are a major class of plant secondary metabolites characterized by a phenolic ring and a carboxylic acid function.[1] They are broadly categorized into two main groups: hydroxybenzoic acids (C6-C1 backbone) and hydroxycinnamic acids (C6-C3 backbone).[2] These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The specific biological functions of a phenolic acid are intimately linked to its chemical structure, including the number and position of hydroxyl groups, the nature of other substituents on the aromatic ring, and the structure of the side chain.[2]

This guide will focus on a comparative analysis of vanillic acid (a hydroxybenzoic acid), and ferulic acid and caffeic acid (hydroxycinnamic acids), providing a foundation for understanding how structural modifications, such as the addition of a propyl group in 4-Hydroxy-3-methoxy-5-propylbenzoic acid, might influence biological activity.

Structural Comparison of Selected Phenolic Acids

The fundamental differences in the chemical structures of vanillic acid, ferulic acid, and caffeic acid are illustrated below. These differences are the primary determinants of their distinct physicochemical properties and biological activities.

Phenolic_Acid_Structures cluster_vanillic Vanillic Acid cluster_ferulic Ferulic Acid cluster_caffeic Caffeic Acid cluster_target 4-Hydroxy-3-methoxy-5-propylbenzoic acid vanillic vanillic_name 4-hydroxy-3-methoxybenzoic acid ferulic ferulic_name (E)-3-(4-hydroxy-3-methoxyphenyl)propenoic acid caffeic caffeic_name (E)-3-(3,4-dihydroxyphenyl)propenoic acid target target_name 5-Propylvanillic acid

Caption: Chemical structures of the compared phenolic acids.

Vanillic Acid is a hydroxybenzoic acid, characterized by a C6-C1 carbon skeleton.[4] Its structure features a single aromatic ring with a carboxyl group, a hydroxyl group, and a methoxy group.

Ferulic Acid and Caffeic Acid are hydroxycinnamic acids with a C6-C3 carbon skeleton, featuring a three-carbon acrylic acid side chain attached to the phenolic ring.[1] Ferulic acid has one hydroxyl and one methoxy group on the ring, similar to vanillic acid, while caffeic acid possesses two hydroxyl groups (a catechol moiety).[1]

4-Hydroxy-3-methoxy-5-propylbenzoic acid is a derivative of vanillic acid, with the addition of a propyl group at the C5 position of the benzene ring. This alkyl substitution is expected to increase its lipophilicity compared to vanillic acid.

Physicochemical Properties: A Comparative Overview

The structural differences outlined above directly impact the physicochemical properties of these acids, such as solubility, lipophilicity (logP), and pKa. These properties, in turn, influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ability to interact with biological targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )logPpKa
4-Hydroxy-3-methoxy-5-propylbenzoic acid C₁₁H₁₄O₄210.23~2.3 (Predicted)Not available
Vanillic Acid C₈H₈O₄168.151.434.49
Ferulic Acid C₁₀H₁₀O₄194.181.514.58
Caffeic Acid C₉H₈O₄180.161.154.62

Note: logP and pKa values are approximate and can vary depending on the experimental or computational method used. The logP for 4-Hydroxy-3-methoxy-5-propylbenzoic acid is an estimation based on its structure.

The acrylic acid side chain in ferulic and caffeic acids provides an extended conjugated system, which influences their UV absorbance and electrochemical properties compared to the simpler benzoic acid structure of vanillic acid. The additional propyl group in 4-Hydroxy-3-methoxy-5-propylbenzoic acid is the most significant structural difference, which is predicted to increase its lipophilicity. This could potentially enhance its ability to cross cell membranes, but may also decrease its solubility in aqueous media.

Comparative Biological Activity: Antioxidant and Anti-inflammatory Properties

Antioxidant Activity: Structure-Activity Relationship

The antioxidant activity of phenolic acids is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.

  • Number and Position of Hydroxyl Groups: Caffeic acid, with its ortho-dihydroxy (catechol) structure, generally exhibits stronger antioxidant activity than ferulic and vanillic acids.[5] The two adjacent hydroxyl groups allow for the formation of a more stable, delocalized phenoxyl radical.

  • Methoxy Group: The methoxy group at the meta-position to the hydroxyl group in ferulic and vanillic acids can donate electrons, which can help to stabilize the phenoxyl radical, thus contributing to their antioxidant activity.[6]

  • Cinnamic vs. Benzoic Acid Backbone: The acrylic acid side chain in hydroxycinnamic acids like ferulic and caffeic acid provides an additional site for electron delocalization, which can further stabilize the phenoxyl radical, often leading to higher antioxidant activity compared to their hydroxybenzoic acid counterparts.[5]

  • Alkyl Substitution: The effect of the propyl group in 4-Hydroxy-3-methoxy-5-propylbenzoic acid on its antioxidant activity is not well-documented. However, some studies on other alkyl-substituted phenolic acids suggest that such substitutions can either enhance or decrease activity depending on the position and length of the alkyl chain, and the assay system used. The increased lipophilicity could enhance its activity in lipid-based systems.

Quantitative Comparison of In Vitro Antioxidant Activity (IC50 Values)

CompoundDPPH Assay (IC50, µg/mL)ABTS Assay (IC50, µg/mL)
Ferulic Acid 9.9[3]35.55[3]
Caffeic Acid ~5-10~1.59[7]
Vanillic Acid 0.81 - 0.85[8][9]Stronger than ascorbic acid (qualitative)[3]
Ascorbic Acid (Standard) ~5-10~5-15

Note: These IC50 values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions. Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity: Mechanisms and Comparative Efficacy

Phenolic acids exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[2][10]

  • Inhibition of Pro-inflammatory Enzymes: Ferulic acid, caffeic acid, and vanillic acid have all been shown to inhibit COX and LOX enzymes to varying degrees. Caffeic acid and its esters are often reported to be potent inhibitors of 5-LOX.

  • Modulation of Signaling Pathways: These phenolic acids can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[10][11] This leads to decreased expression of pro-inflammatory genes and a reduction in the production of cytokines and chemokines.

  • Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Ferulic acid, caffeic acid, and vanillic acid have been demonstrated to inhibit iNOS expression and subsequent NO production in activated macrophages.[12][13]

Due to the variety of experimental models and conditions, a direct quantitative comparison of the anti-inflammatory IC50 values is challenging. However, the general consensus from the literature suggests that hydroxycinnamic acids, particularly caffeic acid, often exhibit more potent anti-inflammatory effects than hydroxybenzoic acids in many in vitro models. The potential anti-inflammatory activity of 4-Hydroxy-3-methoxy-5-propylbenzoic acid has not been reported, but its increased lipophilicity could influence its interaction with cellular membranes and enzymes involved in the inflammatory cascade.

Experimental Protocols for Comparative Analysis

To enable researchers to directly compare the biological activities of these and other phenolic acids under standardized conditions, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Radical Scavenging Assay cluster_ABTS ABTS Radical Cation Decolorization Assay dp_start Prepare DPPH solution (e.g., 0.1 mM in methanol) dp_sample Prepare serial dilutions of phenolic acids dp_start->dp_sample dp_mix Mix DPPH solution with phenolic acid solutions dp_sample->dp_mix dp_incubate Incubate in the dark (e.g., 30 min) dp_mix->dp_incubate dp_measure Measure absorbance at ~517 nm dp_incubate->dp_measure dp_calc Calculate % inhibition and IC50 value dp_measure->dp_calc ab_start Generate ABTS radical cation (ABTS + potassium persulfate) ab_sample Prepare serial dilutions of phenolic acids ab_start->ab_sample ab_mix Mix ABTS radical solution with phenolic acid solutions ab_sample->ab_mix ab_incubate Incubate (e.g., 6 min) ab_mix->ab_incubate ab_measure Measure absorbance at ~734 nm ab_incubate->ab_measure ab_calc Calculate % inhibition and IC50 value ab_measure->ab_calc

Caption: General workflow for DPPH and ABTS antioxidant assays.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare stock solutions of the phenolic acids in methanol and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each phenolic acid dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the phenolic acid.

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This stock solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions of the phenolic acids in ethanol and perform serial dilutions.

  • Assay Procedure: Add 190 µL of the ABTS•+ working solution to 10 µL of each phenolic acid dilution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Anti_Inflammatory_Assay_Workflow cluster_NO Nitric Oxide (NO) Production Inhibition Assay cluster_COX_LOX COX/LOX Inhibition Assays no_cell Seed macrophages (e.g., RAW 264.7) no_treat Pre-treat cells with phenolic acids no_cell->no_treat no_stimulate Stimulate with LPS no_treat->no_stimulate no_incubate Incubate (e.g., 24 hours) no_stimulate->no_incubate no_griess Collect supernatant and perform Griess assay no_incubate->no_griess no_measure Measure absorbance at ~540 nm no_griess->no_measure no_calc Calculate % NO inhibition and IC50 value no_measure->no_calc enzyme Prepare enzyme solution (COX or LOX) inhibitor Pre-incubate enzyme with phenolic acids enzyme->inhibitor substrate Add substrate (e.g., arachidonic acid) inhibitor->substrate reaction Incubate to allow enzymatic reaction substrate->reaction detect Detect product formation (colorimetric or fluorometric) reaction->detect calc Calculate % inhibition and IC50 value detect->calc

Caption: General workflows for in vitro anti-inflammatory assays.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the phenolic acids for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce iNOS expression and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Calculation: Calculate the percentage of NO inhibition and the IC50 value.

These assays are typically performed using commercially available kits that provide the enzyme, substrate, and detection reagents. The general principle is as follows:

  • Enzyme Preparation: Reconstitute the COX or LOX enzyme as per the kit instructions.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the phenolic acids.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Detection: After a specific incubation period, the formation of the product is detected, usually through a colorimetric or fluorometric method.

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the signal from the treated wells to that of the untreated control. The IC50 value is then determined.

Conclusion and Future Directions

This guide has provided a detailed structural and functional comparison of ferulic acid, caffeic acid, and vanillic acid. The key takeaways are:

  • Structural Diversity Dictates Function: The presence of a catechol moiety (caffeic acid) and a hydroxycinnamic acid backbone (caffeic and ferulic acids) generally correlates with enhanced antioxidant and anti-inflammatory activities compared to the hydroxybenzoic acid structure of vanillic acid.

  • Predicting the Potential of Novel Derivatives: Based on this comparative analysis, it can be hypothesized that 4-Hydroxy-3-methoxy-5-propylbenzoic acid, with its increased lipophilicity, may exhibit enhanced activity in lipid-rich environments and potentially improved cell membrane permeability. However, its overall antioxidant and anti-inflammatory potency relative to the other phenolic acids requires direct experimental evaluation.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-Hydroxy-3-methoxy-5-propylbenzoic acid and other novel phenolic acid derivatives. The experimental protocols provided in this guide offer a standardized approach for such comparative studies. A deeper understanding of the structure-activity relationships of this important class of natural products will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

  • Flores-Molina, M. V., et al. (2020). A Comparative Analysis of the Antioxidant Activity of Acetovanillone, Vanillin, and Ferulic Acid. Benchchem.
  • Karamać, M., Kosińska, A., & Pegg, R. B. (2005). COMPARISON OF RADICAL-SCAVENGING ACTIVITIES FOR SELECTED PHENOLIC ACIDS. Polish Journal of Food and Nutrition Sciences.
  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
  • Robbins, R. J. (2003). Phenolic acids in foods: an overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887.
  • Calixto-Campos, C., et al. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice.
  • Oladimeji, O. H., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Journal of Pharmaceutical Research Science & Technology.
  • Oladimeji, O. H., et al. (2022).
  • Hong, S. K., & Yoon, M. Y. (2022). A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. Journal of Cosmetic Medicine, 6(2), 69-75.
  • Lee, J. H., et al. (2016). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • Borges, G., et al. (2017). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 22(10), 1723.
  • Kujawska, M., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. Antioxidants, 14(1), 123.
  • Vanillic acid. In: Wikipedia. Retrieved from [Link]

  • Kumar, N., & Pruthi, V. (2014). Ferulic acid: a promising therapeutic agent for metabolic syndrome. Food chemistry, 154, 314-321.

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